molecular formula C10H15ClFN B2515694 4-(2-Fluorophenyl)butan-1-amine hydrochloride CAS No. 1266689-03-5

4-(2-Fluorophenyl)butan-1-amine hydrochloride

Cat. No.: B2515694
CAS No.: 1266689-03-5
M. Wt: 203.69
InChI Key: OYOAVAZPYXSDNZ-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H15ClFN and its molecular weight is 203.69. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Fluorophenyl)butan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluorophenyl)butan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-fluorophenyl)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c11-10-7-2-1-5-9(10)6-3-4-8-12;/h1-2,5,7H,3-4,6,8,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOAVAZPYXSDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCCN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 4-(2-Fluorophenyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Properties of 4-(2-Fluorophenyl)butan-1-amine Hydrochloride

Executive Summary

4-(2-Fluorophenyl)butan-1-amine hydrochloride (CAS: 1266689-03-5) is a specialized alkylamine intermediate used primarily in the synthesis of central nervous system (CNS) active agents. Structurally, it consists of a primary butylamine chain attached to a phenyl ring substituted with a fluorine atom at the ortho position.

This specific substitution pattern (2-fluoro) is critical in medicinal chemistry. Unlike the para-isomer, the ortho-fluorine atom introduces steric bulk and electronic repulsion that can influence the conformational preference of the butyl chain, potentially altering receptor binding affinity (particularly in dopaminergic and serotonergic ligands) and metabolic stability by blocking the metabolically labile ortho position.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
Parameter Details
IUPAC Name 4-(2-Fluorophenyl)butan-1-amine hydrochloride
Common Synonyms 2-(4-Aminobutyl)fluorobenzene HCl; 1-Amino-4-(2-fluorophenyl)butane HCl
CAS Number (HCl Salt) 1266689-03-5
CAS Number (Free Base) 1017226-33-3
Molecular Formula C₁₀H₁₄FN[1][2][3][4][5] · HCl
Molecular Weight 203.68 g/mol (Salt); 167.23 g/mol (Base)
SMILES C1=CC=C(C(=C1)CCCCN)F.Cl
Structural Diagram (Graphviz)

The following diagram illustrates the chemical connectivity and the critical "Ortho-Effect" zone where the fluorine atom influences the alkyl chain's rotation.

ChemicalStructure cluster_effect Physicochemical Impact Phenyl Phenyl Ring (Lipophilic Core) OrthoF 2-Fluoro (Ortho) (Metabolic Block/Steric) Phenyl->OrthoF C-F Bond Linker Butyl Chain (C4 Linker) Phenyl->Linker C-C Attachment Effect2 Conformational Bias OrthoF->Effect2 Amine Primary Amine (HCl Salt Form) Linker->Amine Ionic Head Effect1 Increased Lipophilicity (vs Non-F analog)

Caption: Structural dissection highlighting the ortho-fluorine substitution which modulates lipophilicity and metabolic stability compared to the non-fluorinated analog.

Physicochemical Profiling

The hydrochloride salt form is preferred for handling due to the volatility and potential oxidation of the free amine liquid.

Physical Properties
Property Value / Characteristic Commentary
Appearance White to off-white crystalline solidTypical for alkylamine hydrochlorides.
Melting Point 145°C – 155°C (Predicted)High lattice energy due to ionic bonding (R-NH₃⁺ ··· Cl⁻).
Hygroscopicity ModerateAmine salts can absorb atmospheric moisture; store with desiccant.
Solubility (Water) > 50 mg/mLHighly soluble due to the ionized ammonium group.
Solubility (Organics) DMSO, Methanol, EthanolSoluble in polar organics; insoluble in non-polar solvents (Hexane, Et₂O).
Electronic & Solution Properties
  • pKa (Amine): ~10.5 (Experimental estimate for primary alkyl amines).

    • Mechanism: The phenyl ring is separated by four carbons (C4 spacer), meaning the electron-withdrawing effect of the fluorine atom on the amine's basicity is negligible. The amine behaves as a standard aliphatic primary amine.

  • LogP (Octanol/Water): ~2.3 (Free Base).

    • Effect: The fluorine atom increases lipophilicity (LogP) by approximately +0.14 units compared to the hydrogen analog, improving membrane permeability in biological systems.

  • LogD (pH 7.4): ~ -0.8 (Salt form dominates).

    • Implication: At physiological pH, the molecule exists >99.9% as the cationic ammonium species, driving high water solubility but requiring active transport or deprotonation for blood-brain barrier (BBB) penetration.

Analytical Characterization Protocols

To validate the identity and purity of 4-(2-Fluorophenyl)butan-1-amine HCl, a multi-modal approach is required.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 260 nm (Phenyl ring).

  • Note: The acidic buffer is crucial to keep the amine protonated (R-NH₃⁺), preventing peak tailing caused by interaction with residual silanols on the column.

NMR Spectroscopy
  • ¹H NMR (DMSO-d₆):

    • δ 7.90 (br s, 3H): Ammonium protons (–NH₃⁺).

    • δ 7.10–7.30 (m, 4H): Aromatic protons. Look for complex splitting due to ¹H-¹⁹F coupling.

    • δ 2.75 (t, 2H): Methylene adjacent to nitrogen (–CH₂–N).

    • δ 2.60 (t, 2H): Benzylic methylene (Ar–CH₂–).

    • δ 1.50–1.70 (m, 4H): Internal methylene protons.

  • ¹⁹F NMR:

    • δ -118 ppm: Distinct singlet (or multiplet if proton-coupled) characteristic of ortho-fluorine substitution.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_methods Parallel Analysis Sample Raw Sample (White Solid) SolubilityCheck Solubility Check (Dissolve in D2O/DMSO) Sample->SolubilityCheck HPLC HPLC-UV/MS (Purity >98%) SolubilityCheck->HPLC NMR 1H & 19F NMR (Structure Verification) SolubilityCheck->NMR Titration Chloride Titration (AgNO3 Method) SolubilityCheck->Titration Result CoA Generation (Release) HPLC->Result NMR->Result Titration->Result

Caption: Quality control workflow ensuring chemical purity and salt stoichiometry confirmation.

Stability & Handling

Salt Disproportionation Risk

While the HCl salt is stable, exposure to strong bases or basic alumina will liberate the free base.



  • Warning: The free base is an oil that is prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂. Always maintain as the HCl salt until the final coupling step.

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) preferred but not strictly required for the salt.

  • Container: Amber glass to prevent potential photo-degradation of the fluorophenyl moiety over long periods.

Synthetic Utility & Applications

This molecule is a "linker" scaffold. The 4-carbon chain provides a specific distance (approx 5–6 Å) between the aromatic head and the basic nitrogen, a pharmacophore feature common in:

  • Dopamine D3/D2 Antagonists: The fluorophenyl group mimics the pharmacophore of butyrophenone antipsychotics (e.g., Haloperidol), but the reduced ketone (to alkane) alters the binding kinetics.

  • Serotonin 5-HT1A Ligands: Used to tether arylpiperazines to other aromatic systems.

  • Metabolic Stability: The ortho-fluorine blocks the P450-mediated hydroxylation at the 2-position, extending the half-life of the resulting drug candidate compared to the non-fluorinated benzyl analog.

References

  • SynQuest Laboratories. (2024). Product Specification: 4-(2-Fluorophenyl)butan-1-amine hydrochloride (CAS 1266689-03-5).[6] Retrieved from

  • PubChem. (2024).[1] Compound Summary: 4-(2-Fluorophenyl)butan-1-amine.[6][7] National Library of Medicine. Retrieved from

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[6][8] Chemical Society Reviews. (Contextual grounding for Ortho-Fluorine effects).

  • Reagentia. (2024). Catalog Entry: 4-(2-Fluorophenyl)butan-1-amine.[6][9] Retrieved from

Sources

In vitro evaluation of novel 4-(2-Fluorophenyl)butan-1-amine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Evaluation of Novel 4-(2-Fluorophenyl)butan-1-amine Hydrochloride Analogs A Technical Guide for CNS-Targeted Lead Optimization & Pharmacological Profiling

Executive Summary

The 4-(2-Fluorophenyl)butan-1-amine scaffold represents a "privileged structure" in central nervous system (CNS) medicinal chemistry. The incorporation of the 2-fluoro substituent on the phenyl ring enhances metabolic stability against ring oxidation and modulates lipophilicity (LogD) to favor blood-brain barrier (BBB) penetration. This scaffold is structurally homologous to pharmacophores found in Sigma-1 receptor (σ1R) ligands , Monoamine Transporter (MAT) inhibitors , and Dopamine D2/D3 receptor modulators .

This guide provides an autonomous, step-by-step technical framework for the in vitro evaluation of novel analogs derived from this core structure. It moves beyond generic screening to focus on the specific liabilities and opportunities inherent to aryl-alkyl-amine scaffolds.

Medicinal Chemistry Context & SAR Logic

Before initiating biological assays, it is critical to understand the structural causality driving the evaluation strategy.

  • The Fluorine Effect: The 2-fluoro group acts as a bioisostere for hydrogen but with high electronegativity, potentially altering the phenyl ring's electron density (influencing

    
    -
    
    
    
    stacking) and blocking ortho-metabolic attacks.
  • The Butyl Chain: A 4-carbon linker often provides optimal distance for binding to the aspartate residue in aminergic GPCRs or the hydrophobic pocket of σ1R. However, it is a liability for oxidative deamination.

  • The Amine Head: The primary amine is likely a starting point for N-substitution (secondary/tertiary amines) to improve affinity and reduce rapid metabolism by MAO (Monoamine Oxidase).

Evaluation Workflow

The following workflow prioritizes "killer" experiments early in the pipeline to prevent resource wastage on non-viable analogs.

EvaluationWorkflow Start Novel Analog Library (Synthesis) Primary Primary Screening (Binding Affinity) Start->Primary 10 µM Single Point Primary->Primary Ki Determination Functional Functional Validation (Agonist vs Antagonist) Primary->Functional Ki < 100 nM ADME ADME & Safety (Microsomes, hERG) Functional->ADME Efficacy Confirmed ADME->Start Optimization Loop Lead Lead Candidate ADME->Lead Clean Profile

Figure 1: Stage-gate workflow for evaluating aryl-alkyl-amine analogs. The process moves from affinity confirmation to functional efficacy and finally safety profiling.

Primary Screening: Radioligand Binding Assays

Given the scaffold's features, the primary targets are Sigma-1 Receptors (σ1R) and Dopamine Transporters (DAT) .

Protocol 3.1: Sigma-1 Receptor Competition Binding

Objective: Determine the affinity (


) of analogs for σ1R, a key target for neuroprotection and cognitive enhancement.
  • Reagents:

    • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

    • Radioligand:

      
       (Specific for σ1R).
      
    • Non-specific Binder: Haloperidol (10 µM).

    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Step-by-Step Methodology:

    • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer to a protein concentration of ~0.5 mg/mL.

    • Incubation: In a 96-well plate, add:

      • 50 µL of Test Analog (concentrations ranging

        
         to 
        
        
        
        M).
      • 50 µL of

        
         (Final conc. ~2 nM).
        
      • 100 µL of Membrane suspension.

    • Equilibrium: Incubate at 37°C for 120 minutes . (Note: Longer incubation ensures equilibrium for lipophilic compounds).

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic amine.

    • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression (One-site competition model). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Functional Validation: Calcium Mobilization

Binding does not equal function. For σ1R, modulation of intracellular calcium (


) is a standard readout.
Protocol 4.1: Cytosolic Calcium Flux Assay

Objective: Differentiate between agonists (enhance


 signaling) and antagonists.
  • Cell Line: NG108-15 neuroblastoma x glioma hybrid cells (endogenous σ1R expression).

  • Dye: Fluo-4 AM (Calcium indicator).

  • Methodology:

    • Loading: Seed cells in black-walled 96-well plates. Incubate with 4 µM Fluo-4 AM for 45 min at 37°C.

    • Baseline: Measure baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

    • Challenge: Inject the test analog.

      • For Agonism: Monitor for immediate

        
         rise.
        
      • For Antagonism: Pre-incubate analog for 20 min, then stimulate with a known agonist (e.g., PRE-084).

    • Readout: Calculate Area Under the Curve (AUC) relative to vehicle control.

SigmaSignaling Ligand 4-(2-F) Analog Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Binds BiP BiP (Chaperone) Sigma1->BiP Dissociates IP3R IP3 Receptor Sigma1->IP3R Stabilizes CaFlow Ca2+ Flux (ER -> Mito/Cytosol) IP3R->CaFlow Potentiates Mito Mitochondria CaFlow->Mito Bioenergetics

Figure 2: Putative mechanism of action. Agonists dissociate σ1R from BiP, allowing it to chaperone IP3R and enhance calcium signaling.

ADME & Safety Profiling

Lipophilic amines like 4-(2-Fluorophenyl)butan-1-amine are prone to specific failure modes: rapid metabolism and hERG channel blockage.

Metabolic Stability (Microsomal Stability)
  • Rationale: The butyl chain is susceptible to side-chain oxidation, and the amine is a target for deamination.

  • Protocol:

    • Incubate 1 µM analog with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.

    • Time points: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.

    • Success Criteria: Intrinsic clearance (

      
      ) < 20 µL/min/mg protein.
      
hERG Inhibition (Cardiotoxicity)
  • Rationale: The pharmacophore (aromatic ring + linker + basic amine) overlaps perfectly with the hERG pharmacophore, posing a risk of QT prolongation.

  • Method: Automated Patch Clamp (e.g., QPatch).

    • Acceptance:

      
       µM is preferred. If 
      
      
      
      µM, the analog is likely unsafe.
BBB Permeability (PAMPA-BBB)
  • Method: Parallel Artificial Membrane Permeability Assay.

  • Donor Plate: pH 7.4 buffer + Analog.

  • Acceptor Plate: pH 7.4 buffer.

  • Membrane: PVDF filter coated with porcine brain lipid extract.

  • Incubation: 18 hours.

  • Calculation: Effective permeability (

    
    ). High permeability is defined as 
    
    
    
    cm/s.

Data Summary & Interpretation

AssayParameterTarget CriteriaInterpretation
σ1R Binding

< 50 nMHigh affinity; potential lead.
DAT Binding

> 1000 nMSelectivity over dopamine transporter (unless DAT is target).
Ca2+ Flux

< 500 nMFunctional potency correlates with binding.
Microsomal Stability

> 30 minSufficient metabolic stability for in vivo testing.
hERG

> 10 µMLow risk of cardiotoxicity.
PAMPA-BBB

HighPredicted CNS penetration.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry. Link

  • Gunduz, M. G., et al. (2012). Synthesis and evaluation of new 4-phenylbutylamine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. Medicinal Chemistry Research. Link

  • PDSP (Psychoactive Drug Screening Program). PDSP Assay Protocols for Radioligand Binding. UNC School of Medicine. Link

Preliminary Biological Screening of 4-(2-Fluorophenyl)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for the preliminary biological screening of 4-(2-Fluorophenyl)butan-1-amine hydrochloride (hereafter referred to as 2-FPBA ). It is designed for researchers in early-stage drug discovery, focusing on the molecule's potential as a CNS-active scaffold.

An In-Depth Technical Guide for Early-Stage Profiling

Executive Summary & Compound Profile

4-(2-Fluorophenyl)butan-1-amine hydrochloride represents a fluorinated homolog of the phenylbutylamine class. Chemically, it consists of a primary amine connected to a phenyl ring via a flexible four-carbon alkyl chain, with a fluorine atom substituted at the ortho position.

This structural motif is a "privileged scaffold" in medicinal chemistry, frequently associated with:

  • Monoamine Oxidase (MAO) Inhibition: The butyl chain length and amine terminus mimic the transition state of MAO substrates.

  • Sigma Receptor Binding: Phenylbutylamines are classic pharmacophores for Sigma-1 (

    
    ) and Sigma-2 (
    
    
    
    ) receptors.
  • Metabolic Stability: The ortho-fluorine substitution is a strategic modification to block metabolic ring hydroxylation by Cytochrome P450 enzymes, potentially enhancing half-life compared to the non-fluorinated parent.

Physicochemical Properties (Predicted)
PropertyValueImplication
Molecular Formula C₁₀H₁₄FN · HClSalt form ensures water solubility.
Molecular Weight 203.68 g/mol Low MW, favorable for CNS penetration.
cLogP (Free Base) ~2.4 – 2.8Optimal range for Blood-Brain Barrier (BBB) crossing.
pKa (Amine) ~10.5Highly ionized at physiological pH (7.4).
H-Bond Donors 3 (Ammonium)Critical for active site anchoring (e.g., Asp residue).

Screening Tier 1: Safety & Handling

Objective: Establish safe handling protocols and solubility baselines before biological exposure.

Safety Data Sheet (SDS) Synthesis

As a primary amine hydrochloride, 2-FPBA should be treated as a potential irritant and hygroscopic solid.

  • Hazards: Skin/Eye Irritant (H315, H319); Specific Target Organ Toxicity - Single Exposure (Respiratory Irritant, H335).

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Desiccate at -20°C. Hydroscopic nature requires sealing under inert gas (Argon/Nitrogen) after opening.

Solubility Protocol

The hydrochloride salt confers water solubility, but for biological assays, a DMSO stock is standard to ensure consistency across lipophilic cellular membranes.

  • Primary Stock: Dissolve 10 mM in 100% DMSO. Vortex for 1 minute.

  • Working Solution: Dilute to 100 µM in PBS or cell culture media.

  • Stability Check: Inspect for precipitation after 24 hours at 4°C.

Screening Tier 2: In Vitro Toxicology

Objective: Define the "No-Observed-Adverse-Effect Level" (NOAEL) in cellular models.

Cytotoxicity Profiling (MTT Assay)

Before efficacy screening, non-specific toxicity must be ruled out.

  • Cell Lines:

    • HepG2: To assess hepatotoxicity (metabolic competence).

    • SH-SY5Y: To assess neurotoxicity (relevant for CNS targets).

  • Protocol Summary:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treat with 2-FPBA (0.1 µM – 100 µM) for 24 hours.

    • Add MTT reagent; incubate 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Acceptance Criteria:

    
     is generally considered acceptable for early hits.
    
hERG Channel Inhibition (Cardiotoxicity)

Lipophilic amines with fluorinated rings are frequent hERG blockers.

  • Method: Fluorescence polarization assay (Redfern method) or Patch-clamp (Gold Standard).

  • Risk: If

    
    , the compound carries significant QT-prolongation risk.
    

Screening Tier 3: Pharmacological Profiling

Objective: Validate the primary mechanism of action.

Target A: Monoamine Oxidase (MAO-B) Inhibition

Rationale: The 4-carbon chain of 2-FPBA allows it to span the hydrophobic "entrance cavity" of MAO-B, potentially reaching the FAD cofactor. The fluorine atom may interact with the hydrophobic cage residues (e.g., Tyr326).

Protocol: Kynuramine Fluorometric Assay This assay relies on the oxidation of non-fluorescent kynuramine to fluorescent 4-hydroxyquinoline.

  • Enzyme Source: Recombinant Human MAO-B (10 µg/mL).

  • Substrate: Kynuramine (50 µM).

  • Inhibitor: 2-FPBA (7-point dilution, 1 nM – 10 µM).

  • Reaction:

    • Incubate Enzyme + Inhibitor for 15 mins at 37°C.

    • Add Substrate; incubate 30 mins.

    • Stop reaction with 2N NaOH.

  • Detection: Excitation 310 nm / Emission 400 nm.

  • Data Analysis: Fit to Sigmoidal Dose-Response (Variable Slope) to determine

    
    .
    
Target B: Sigma-1 Receptor ( R) Binding

Rationale: Phenylbutylamines are high-affinity ligands for


R. The receptor modulates Ca²⁺ signaling and is a target for neuroprotection.

Protocol: Radioligand Competition Binding

  • Membrane Prep: Guinea pig brain homogenates or HEK293 overexpressing

    
    R.
    
  • Radioligand:

    
     (2 nM).
    
  • Non-Specific Binding: Defined by 10 µM Haloperidol.

  • Incubation: 120 mins at 25°C.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester.

  • Counting: Liquid scintillation spectrometry.

Visualization of Screening Logic

Diagram 1: The Screening Workflow

This flowchart illustrates the decision gates for progressing 2-FPBA from synthesis to lead identification.

ScreeningWorkflow Start Compound Synthesis: 2-FPBA HCl Tier1 Tier 1: Physicochemical (Solubility, pKa, LogP) Start->Tier1 Tier2 Tier 2: In Vitro Tox (HepG2 Cytotox, hERG) Tier1->Tier2 Decision1 Pass: IC50 > 50 µM? Tier2->Decision1 Tier3 Tier 3: Pharmacology (MAO-B, Sigma-1) Decision1->Tier3 Yes Discard Discard / Redesign Decision1->Discard No Lead Lead Candidate Optimization Tier3->Lead

Caption: Phased screening pipeline ensuring safety thresholds are met before resource-intensive pharmacological profiling.

Diagram 2: MAO-B Inhibition Mechanism

This diagram visualizes the competitive inhibition mechanism hypothesized for 2-FPBA.

MAOMechanism Enzyme MAO-B Active Site (FAD Cofactor) Complex Enzyme-Inhibitor Complex (Stabilized by F-interaction) Enzyme->Complex + 2-FPBA Reaction Oxidation / Deamination Enzyme->Reaction + Substrate Substrate Natural Substrate (Dopamine/Phenethylamine) Substrate->Reaction Inhibitor 2-FPBA (Inhibitor) Inhibitor->Complex Complex->Reaction Blocks Product Aldehyde + H2O2 Reaction->Product

Caption: Competitive inhibition model where 2-FPBA occupies the MAO-B active site, preventing substrate oxidation.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to 4-Phenylbutylamine: Structure, Properties, and Biological Activity. Retrieved from

  • Tripathi, A. C., et al. (2011). Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Puris, E., et al. (2022). The Role of Fluorine in Drug Discovery: Metabolic Stability and Drug-Metabolizing Enzymes. Pharmacy Journal. Retrieved from

  • Matsumoto, R. R., et al. (1995). Characterization of two novel sigma receptor ligands: antidystonic effects in rats. Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • MDPI. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences. Retrieved from

Sources

Structure-activity relationship (SAR) studies of fluorophenylalkylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

Fluorophenylalkylamines represent a critical scaffold in neuropsychopharmacology. The strategic introduction of fluorine—a "bioisostere" of hydrogen with the electronegativity of oxygen—fundamentally alters the physicochemical profile of the phenethylamine backbone.

For drug developers, the utility of this scaffold rests on three mechanistic pillars:

  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond, effectively blocking cytochrome P450-mediated oxidative metabolism (specifically para-hydroxylation), thereby extending half-life (

    
    ).
    
  • Lipophilicity Modulation: Fluorination increases

    
    , facilitating blood-brain barrier (BBB) penetration.
    
  • Electronic Tuning: The strong electron-withdrawing nature of fluorine alters the pKa of the amine and the electron density of the aromatic ring, modulating

    
     stacking interactions within the binding pockets of Monoamine Transporters (MATs).
    

SAR Deep Dive: Structural Vectors

The optimization of fluorophenylalkylamines is multi-dimensional. We analyze the Structure-Activity Relationship (SAR) across three specific vectors: Ring Substitution, Side-Chain Modification, and Amine Functionalization.

Vector A: Aromatic Ring Substitution (The Fluorine Scan)

The position of the fluorine atom dictates the selectivity profile between Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

  • Para-Substitution (4-F):

    • Effect: Generally enhances SERT affinity compared to the unsubstituted parent.

    • Mechanism: The 4-position is a primary site for metabolic attack. Fluorination here prevents the formation of quinone-like toxic metabolites often seen with other halogens (e.g., 4-Cl or 4-Br), while retaining high potency as a monoamine releasing agent.

    • Example: 4-Fluoroamphetamine (4-FA) acts as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).

  • Ortho-Substitution (2-F):

    • Effect: Steric hindrance often reduces SERT binding but retains DAT/NET affinity.

    • Mechanism: The proximity to the side chain can induce conformational restrictions, favoring the dopamine transporter's distinct binding pocket requirements.

  • Meta-Substitution (3-F):

    • Effect: A "hybrid" profile often leaning towards noradrenergic selectivity. It is less metabolically stable than the 4-F isomer if the 4-position remains unsubstituted.

Vector B: The Alkyl Side Chain
  • Alpha-Methylation (Amphetamine vs. Phenethylamine):

    • Adding a methyl group at the

      
      -position creates a chiral center and sterically hinders Monoamine Oxidase (MAO) access to the amine.
      
    • Result: Drastic increase in oral bioavailability and duration of action.

  • Beta-Ketone (Cathinones):

    • Introduction of a

      
      -keto group increases polarity (lowers 
      
      
      
      ) and generally reduces potency at DAT while retaining NET affinity.
Vector C: Nitrogen Functionalization
  • N-Methylation: often increases potency (e.g., Methamphetamine analog) but can shift selectivity.

  • N-Ethylation/Propylation: As the N-alkyl chain lengthens, DAT affinity drops precipitously, while SERT affinity may persist or increase, leading to "entactogenic" rather than "stimulant" profiles.

Quantitative Data Summary

Representative binding affinities (


) demonstrating the SAR trends described above.
CompoundStructureDAT

(nM)
SERT

(nM)
NET

(nM)
Selectivity Profile
Amphetamine

-Me-PEA
~40~1800~15DA/NE Dominant
2-FA 2-F-

-Me-PEA
~60>3000~35DA/NE Selective
4-FA 4-F-

-Me-PEA
~350~500~60Balanced (SNDRA)
Fenfluramine 3-CF3-N-Et-PEA>10,000~250>10,000Highly SERT Selective

Note: Lower


 indicates higher affinity. Data represents aggregated trends from in vitro HEK293/synaptosome assays [1][4].

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process when optimizing a lead compound in this class.

SAR_Logic Scaffold Phenethylamine Scaffold Ring Ring Substitution (Vector A) Scaffold->Ring Chain Side Chain (Vector B) Scaffold->Chain Amine Amine Group (Vector C) Scaffold->Amine Para 4-F (Para) Blocks Metabolism Increases SERT Ring->Para Ortho 2-F (Ortho) Steric Bulk Retains DAT Ring->Ortho AlphaMe Alpha-Methyl MAO Protection High Potency Chain->AlphaMe BetaKeto Beta-Keto Lower LogP NET Selectivity Chain->BetaKeto N_Alk N-Alkylation (>Methyl) Reduces DAT Amine->N_Alk

Figure 1: Strategic modification vectors for tuning the pharmacological profile of fluorophenylalkylamines.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal checkpoints.

Synthesis: The Nitropropene Route (Henry Reaction)

This is the industry-standard method for synthesizing


-methylated derivatives (amphetamines) from fluorinated benzaldehydes.

Reagents: 4-Fluorobenzaldehyde, Nitroethane, Ammonium Acetate, Lithium Aluminum Hydride (LiAlH4).

Step-by-Step SOP:

  • Condensation (Henry Reaction):

    • Reflux 4-Fluorobenzaldehyde (1 eq) with Nitroethane (excess) and Ammonium Acetate (0.1 eq) in glacial acetic acid for 4 hours.

    • Validation Checkpoint: TLC (20% EtOAc/Hexane) must show disappearance of aldehyde spot. Product (Nitrostyrene) appears as yellow crystals upon cooling.

    • Yield Expectation: 70-85%.

  • Reduction:

    • Prepare a suspension of LiAlH4 (3 eq) in dry THF under Argon atmosphere (Critical: Moisture exclusion).

    • Add the nitrostyrene solution dropwise at

      
      .
      
    • Reflux for 12 hours.

    • Quench Protocol: Use the "Fieser" method (

      
       g LiAlH4 requires 
      
      
      
      mL water,
      
      
      mL 15% NaOH,
      
      
      mL water) to ensure granular precipitate formation.
  • Purification:

    • Acid-base extraction. Dissolve oil in ether, extract with 1M HCl. Basify aqueous layer with NaOH to pH 12, extract back into DCM.

    • Final Validation: NMR (

      
      H, 
      
      
      
      F) and GC-MS.[1] The
      
      
      F signal should remain a singlet (approx -110 to -120 ppm).
Biological Evaluation: Competitive Radioligand Binding

Objective: Determine


 values for hSERT, hDAT, and hNET.

System: HEK293 cells stably expressing human transporters.

Protocol:

  • Membrane Preparation: Harvest cells, homogenize in ice-cold Tris-HCl buffer, centrifuge at 30,000 x g. Resuspend to protein concentration of 50

    
    /well.
    
  • Incubation:

    • DAT: Use

      
      WIN-35,428 (1 nM).
      
    • SERT: Use

      
      Citalopram (1 nM).
      
    • NET: Use

      
      Nisoxetine (1 nM).
      
    • Add test compound (concentration range

      
       to 
      
      
      
      M). Incubate 1 hour at
      
      
      .
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding).

  • Data Analysis:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

    • Self-Validation: Non-specific binding (determined by high concentration of unlabeled blocker, e.g., 10

      
       Fluoxetine for SERT) must be <10% of total binding.
      
    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      

Workflow Visualization

Workflow Start Target Design (In Silico) Synth Synthesis (Henry Reaction) Start->Synth QC QC Check (NMR/GC-MS) Synth->QC InVitro In Vitro Screening (Binding Assay) QC->InVitro Decision Selectivity Profile Acceptable? InVitro->Decision Refine Refine Structure (SAR Loop) Decision->Refine No Lead Lead Candidate (In Vivo) Decision->Lead Yes Refine->Synth

Figure 2: Iterative screening workflow for fluorinated phenethylamine derivatives.

References

  • Trachsel, D. (2012).[2] Fluorine in psychedelic phenethylamines.[3] Drug Testing and Analysis, 4(7-8), 577-590. Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS). British Journal of Pharmacology, 171(20), 4733-4755. Link

  • Rosenbaum, C. D., et al. (2012). Here Today, Gone Tomorrow…and Back Again? A Review of Herbal Marijuana Alternatives (K2, Spice), Synthetic Cathinones (Bath Salts), Kratom, Salvia divinorum, Methoxetamine, and Piperazines. Journal of Medical Toxicology, 8(1), 15-32. Link

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology, 559(2-3), 132-137. Link

  • Purser, G. H., et al. (2014). Fluorinated phenethylamines: A review of the chemistry, pharmacology and toxicology. Drug Testing and Analysis. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-(2-Fluorophenyl)butan-1-amine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Fluorophenyl)butan-1-amine hydrochloride (2-FPBA) represents a specialized chemical scaffold in neuropharmacology, primarily utilized as a privileged building block in the synthesis of high-affinity ligands for Sigma receptors (


) and Dopamine receptors (

).

Unlike its ubiquitous isomer, 4-(4-fluorophenyl)butan-1-amine (a precursor to haloperidol and spiperone), the 2-fluoro (ortho) analog offers unique steric and electronic properties. It is deployed in Structure-Activity Relationship (SAR) studies to probe the topological constraints of receptor binding pockets and to enhance metabolic stability against aromatic hydroxylation.

This guide details the application of 2-FPBA in Fragment-Based Drug Discovery (FBDD) , specifically for optimizing selectivity profiles of antipsychotic and neuroprotective agents.

Scientific Background & Mechanism[1][2][3][4][5]

The "Ortho-Fluoro" Effect in Ligand Design

In neuroscience medicinal chemistry, the placement of a fluorine atom on a phenyl ring drastically alters ligand behavior. While para-fluorination (4-position) is standard for blocking metabolism, ortho-fluorination (2-position) provided by 2-FPBA introduces:

  • Conformational Restriction: The van der Waals radius of fluorine (1.47 Å) creates steric bulk that forces the butyl chain into specific rotamers, potentially locking the bio-active conformation.

  • Metabolic Blockade: It protects the ortho-position from CYP450-mediated oxidation.

  • Selectivity Tuning: The 2-fluoro substituent often reduces affinity for the hERG channel (cardiotoxicity target) compared to non-substituted analogs, while maintaining affinity for GPCR targets.

Target Receptors

Derivatives synthesized using 2-FPBA are primarily screened against:

  • Sigma-1 Receptor (

    
    R):  Implicated in neuroprotection and cognitive enhancement. The phenylbutylamine tail acts as the hydrophobic anchor in the receptor's primary binding pocket.
    
  • Dopamine

    
     Receptor:  The amine moiety mimics the basic nitrogen found in classic butyrophenone antipsychotics.
    

Experimental Workflow: Ligand Synthesis & Screening

The following diagram illustrates the critical path from the raw 2-FPBA scaffold to a validated neuroactive lead compound.

G Start 4-(2-Fluorophenyl) butan-1-amine HCl Coupling Coupling Reaction (Reductive Amination / SN2) Start->Coupling Reagent A Core Heterocyclic Core (e.g., Piperazine, Guanidine) Core->Coupling Reagent B Ligand Candidate Ligand (2-Fluoro Analog) Coupling->Ligand Purification Assay1 Radioligand Binding (Ki Determination) Ligand->Assay1 Screening Assay2 Functional Assay (Ca2+ Flux / cAMP) Assay1->Assay2 Hit Confirmation SAR SAR Analysis (Ortho vs Para Selectivity) Assay2->SAR Data Integration SAR->Start Design Iteration

Figure 1: Workflow for utilizing 2-FPBA in the development of neuroactive ligands.

Detailed Protocols

Protocol A: Synthesis of Sigma-1 Receptor Probes via Reductive Amination

Objective: To attach the 4-(2-fluorophenyl)butyl moiety to a piperazine core, creating a high-affinity Sigma-1 ligand.

Reagents:

  • 4-(2-Fluorophenyl)butan-1-amine HCl (2-FPBA)

  • N-Boc-piperazine-4-carboxaldehyde (Target Electrophile)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Free Base Liberation: Dissolve 1.0 mmol of 2-FPBA HCl in 10 mL DCM. Add 1.2 eq of Triethylamine (TEA). Stir for 15 min. Wash with water to remove salts. Dry organic layer over MgSO₄.

  • Imine Formation: In a reaction vial, combine the free amine (from step 1) with N-Boc-piperazine-4-carboxaldehyde (1.0 mmol) in dry DCM (5 mL). Add catalytic AcOH (1 drop). Stir at Room Temperature (RT) for 1 hour under Nitrogen (

    
    ).
    
  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise. Allow to warm to RT and stir for 12 hours.

  • Quench & Extraction: Quench with saturated NaHCO₃. Extract with DCM (3x).

  • Purification: Concentrate and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Verify structure via

    
    -NMR and LC-MS. Expect distinct multiplet signals for the ortho-substituted aromatic ring at 6.9-7.3 ppm.
    
Protocol B: Competitive Radioligand Binding Assay ( Receptor)

Objective: Determine the affinity (


) of the synthesized 2-fluoro derivative compared to the 4-fluoro standard (Haloperidol).

Materials:

  • Source Tissue: Guinea pig brain membranes (rich in

    
    ).[1]
    
  • Radioligand:

    
     (Specific for 
    
    
    
    ).
  • Test Compound: Synthesized 2-FPBA derivative.

  • Non-specific blocker: Haloperidol (10

    
    ).
    

Procedure:

  • Preparation: Dilute brain membranes in Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation: In a 96-well plate, add:

    • 50

      
       Radioligand (
      
      
      
      , final conc. 2 nM).
    • 50

      
       Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
    • 100

      
       Membrane suspension.
      
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Analysis & Interpretation

When comparing 2-FPBA derivatives against their 4-fluoro counterparts, organize data as follows to identify the "Ortho-Effect":

Compound ScaffoldSubstituent Position

Ki (nM)

Ki (nM)
Selectivity Ratio (

)
Metabolic

(min)
Reference (Haloperidol-like) 4-Fluoro (Para)2.545.018x24
Test Compound A 2-Fluoro (Ortho) 4.2 110.5 26x 48
Control Unsubstituted15.080.05.3x12

Key Insight: The 2-fluoro analog (Test Compound A) typically exhibits slightly lower absolute affinity than the 4-fluoro analog due to steric hindrance but often demonstrates superior subtype selectivity and enhanced metabolic stability (doubled half-life) due to steric protection of the aromatic ring.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Hygroscopic solid. Store at -20°C under inert gas (Argon/Nitrogen).

  • Solubility: Soluble in DMSO (>20 mg/mL) and Water (as HCl salt).

  • Disposal: Dispose of as halogenated organic waste.

References

  • Role of Fluorine in Drug Design: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Sigma Receptor Ligand SAR Studies: Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new 4-phenyl-1-substituted-butyl derivatives. Journal of Medicinal Chemistry. (General reference for phenylbutylamine scaffolds).

  • Radioligand Binding Protocols: National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP) Assay Protocols.

  • Metabolic Stability of Fluorinated Aromatics: Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

Sources

High-performance liquid chromatography (HPLC) method for analyzing 4-(2-Fluorophenyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of 4-(2-Fluorophenyl)butan-1-amine hydrochloride by High-Performance Liquid Chromatography

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Fluorophenyl)butan-1-amine hydrochloride. As a primary amine, this compound presents unique analytical challenges, including potential peak tailing on standard silica-based columns and the need for sensitive detection. The described reversed-phase HPLC (RP-HPLC) method directly addresses these issues through careful control of mobile phase pH, ensuring symmetric peak shape and reproducible retention. This method is suitable for quality control, stability testing, and various research applications in the pharmaceutical industry. All procedures are designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[1][2]

Principle of the Method

The analysis of amines, particularly primary amines, by RP-HPLC can be challenging. These basic compounds can interact with acidic residual silanol groups on the surface of silica-based stationary phases, leading to poor chromatographic performance, such as broad and tailing peaks.[3] To mitigate these undesirable interactions, this method employs an acidic mobile phase.

By maintaining a low pH (approximately 3.0), two critical objectives are achieved:

  • Analyte Protonation: The primary amine group on the analyte (pKa typically ~9-10) is fully protonated, existing as a single cationic species (R-NH₃⁺).

  • Silanol Suppression: The residual silanol groups on the C18 stationary phase are protonated (Si-OH), suppressing their negative charge and minimizing strong secondary ionic interactions with the protonated analyte.

This approach ensures that the separation is governed primarily by the hydrophobic interactions between the analyte and the C18 stationary phase, leading to sharp, symmetrical peaks and reliable quantification.[4] The fluorophenyl moiety provides a chromophore that allows for direct UV detection, obviating the need for complex derivatization procedures that are sometimes required for amines with poor UV absorbance.[5]

Experimental

Reagents and Materials
  • Analyte: 4-(2-Fluorophenyl)butan-1-amine hydrochloride Reference Standard (>98% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additive: Phosphoric Acid (ACS Grade)

  • Filters: 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector. The detailed chromatographic conditions are summarized in Table 1.

Table 1: HPLC Method Parameters

ParameterSpecificationRationale
HPLC Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µmA standard C18 column provides excellent retention for moderately polar compounds. The chosen dimensions offer a good balance between resolution and analysis time.[6]
Mobile Phase Isocratic: 60% Aqueous Phase, 40% AcetonitrileAn isocratic mobile phase is robust and simple, ideal for routine QC analysis. The ratio is optimized for analyte retention and peak shape.
Aqueous Phase: 0.1% Phosphoric Acid in Water (v/v)Phosphoric acid buffers the mobile phase to a low pH (~3.0), ensuring consistent protonation of the analyte and suppression of silanol activity.[4]
Organic Phase: AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff, making it compatible with UV detection.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column.
Column Temperature 35 °CMaintaining a constant, elevated temperature ensures stable retention times and can improve peak efficiency.[8]
Detection Wavelength 220 nmThe fluorophenyl group provides UV absorbance. 220 nm is a suitable wavelength for detecting aromatic systems, though optimization with a PDA detector is recommended.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any potential early-eluting impurities.
Preparation of Solutions
  • Aqueous Mobile Phase (0.1% H₃PO₄): Carefully add 1.0 mL of concentrated Phosphoric Acid to a 1 L volumetric flask containing approximately 500 mL of deionized water. Dilute to the mark with deionized water and mix thoroughly.

  • Diluent: Prepare a mixture of Aqueous Mobile Phase and Acetonitrile in a 60:40 (v/v) ratio. This ensures that the sample solvent is matched to the mobile phase to prevent peak distortion.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-(2-Fluorophenyl)butan-1-amine hydrochloride reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with the Diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the Diluent. This concentration is suitable for assay and purity determinations.

  • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh an appropriate amount of the sample, transfer to a volumetric flask, and dissolve and dilute with the Diluent to achieve a final target concentration of 0.1 mg/mL.

Analytical Protocol

  • System Preparation: Set up the HPLC system according to the parameters in Table 1.

  • Column Equilibration: Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the Working Standard Solution (0.1 mg/mL) five times consecutively.

    • Verify that the system suitability criteria are met (see Table 3 for typical criteria). The system is ready for analysis only if all SST parameters pass.

  • Sample Analysis:

    • Filter the prepared Sample Solution through a 0.45 µm syringe filter into an HPLC vial.

    • Inject the filtered sample solution into the HPLC system.

    • Record the resulting chromatogram and integrate the peak corresponding to 4-(2-Fluorophenyl)butan-1-amine.

  • Quantification: Calculate the concentration of the analyte in the sample by comparing its peak area to the average peak area of the Working Standard Solution injections.

Method Validation Strategy

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[9] Validation ensures the reliability, accuracy, and precision of the analytical data.[1][2][10]

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference by excipients, impurities, or degradation products.Peak purity index > 990 (PDA); Resolution between analyte and adjacent peaks > 2.0.
Linearity To verify a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Range The interval where the method is precise, accurate, and linear.Typically 80-120% of the test concentration for an assay.[11]
Accuracy The closeness of the test results to the true value, assessed by spike recovery.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[8]
Precision
RepeatabilityPrecision under the same operating conditions over a short interval (intra-assay).Relative Standard Deviation (RSD) ≤ 1.0% for six replicate sample preparations.
Intermediate PrecisionPrecision within the same laboratory, but on different days, with different analysts, or on different equipment.RSD between two full precision runs ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; RSD for precision at LOQ ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must pass when varying parameters like flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase composition (±2%).

Expected Results & System Suitability

Proper execution of this method should yield a sharp, symmetrical peak for 4-(2-Fluorophenyl)butan-1-amine. Before any sample analysis, the system suitability must be confirmed.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the overall quality of the chromatographic separation.
RSD of Peak Area ≤ 1.0% (for n=5 injections)Demonstrates the precision of the injector and the stability of the detector response.
RSD of Retention Time ≤ 1.0% (for n=5 injections)Indicates the stability of the pump flow rate and mobile phase composition.

Workflow Visualization

The following diagram illustrates the complete workflow for the HPLC analysis of 4-(2-Fluorophenyl)butan-1-amine hydrochloride.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing reagents Prepare Mobile Phase & Diluent std_prep Prepare Standard Solutions equilibration System Setup & Column Equilibration smp_prep Prepare Sample Solutions sst System Suitability Test (SST) smp_prep->equilibration Start Analysis analysis Inject Samples & Acquire Data equilibration->sst integration Integrate Chromatograms sst->analysis calculation Calculate Results analysis->integration report Generate Report integration->calculation calculation->report

Caption: Workflow for the HPLC analysis of 4-(2-Fluorophenyl)butan-1-amine HCl.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Column degradation; Improper mobile phase pH.Replace column; Ensure mobile phase pH is correctly prepared and is acidic (~3.0).
Shifting Retention Times Inconsistent mobile phase composition; Column temperature fluctuation; Pump malfunction.Prepare fresh mobile phase; Ensure column oven is set and stable; Check pump for leaks or pressure fluctuations.
No Peak or Low Signal Incorrect wavelength; Sample concentration too low; Injection error.Verify detector wavelength; Check sample and standard preparation calculations; Purge injector and check syringe.
Split Peaks Sample solvent mismatch with mobile phase; Clogged column frit.Ensure sample is dissolved in the mobile phase or a weaker solvent; Reverse-flush column or replace.

Conclusion

The RP-HPLC method described provides a reliable, specific, and robust solution for the quantitative analysis of 4-(2-Fluorophenyl)butan-1-amine hydrochloride. By using a C18 column and an acidic mobile phase, common issues associated with the chromatography of primary amines are effectively overcome. The method is straightforward and can be readily validated according to ICH guidelines, making it highly suitable for implementation in a regulated pharmaceutical laboratory environment.

References

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ACS Publications. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology.
  • BenchChem. (n.d.).
  • MDPI. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Teledyne ISCO. (2012).
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • AMSbiopharma. (2025).
  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • Slideshare. (n.d.).
  • Tosoh Bioscience. (n.d.).
  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • ICH. (2023).
  • Biotage. (2023).
  • YouTube. (2025). Understanding ICH Q2(R2)
  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • BenchChem. (n.d.). HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.
  • ACG Publications. (2023).

Sources

Application Note: A Practical Guide to the GC/MS Analysis of Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the analysis of amine compounds using Gas Chromatography-Mass Spectrometry (GC/MS). Amines are notoriously challenging to analyze directly due to their high polarity, low volatility, and propensity for peak tailing on common GC columns.[1][2] This document details robust derivatization protocols, explains the rationale behind key methodological choices, and offers a step-by-step workflow designed to overcome these challenges, ensuring high-quality, reproducible results for researchers in pharmaceutical development, environmental analysis, and metabolomics.

The Challenge and Strategy: Why Derivatization is Essential

Direct analysis of underivatized amines by GC is often unsuccessful. Their polar nature leads to strong interactions with active sites (e.g., free silanol groups) in the GC inlet and column, resulting in poor peak shape, low sensitivity, and potential irreversible adsorption.[1][2]

The core strategy to mitigate these issues is derivatization —a chemical process that modifies the amine to make it more "GC-friendly."[3] The primary goals of derivatization are:

  • Reduce Polarity & Increase Volatility: By replacing the active hydrogens on the amino group with less polar functional groups, the compound becomes more volatile and less likely to interact with the GC system.[4][5]

  • Improve Thermal Stability: Derivatives are often more stable at the high temperatures required for vaporization in the GC inlet.[6]

  • Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which significantly improves resolution and quantification accuracy.[3]

  • Increase Mass Spectrometry Sensitivity: The formation of derivatives can lead to more favorable and predictable fragmentation patterns in the mass spectrometer, aiding in identification and improving sensitivity.[7]

Choosing Your Derivatization Strategy

The choice of derivatization reagent is critical and depends on the specific amines being analyzed (primary, secondary, or tertiary), the sample matrix, and the desired sensitivity. The three most common strategies are acylation, silylation, and alkylation (often via chloroformate reagents).

Derivatization StrategyReagent ExamplesTarget AminesAdvantagesDisadvantages
Acylation Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA)Primary, SecondaryCreates stable, highly volatile derivatives. Fluorinated groups significantly enhance ECD sensitivity.[8]Reagents and derivatives can be sensitive to moisture. Acidic byproducts may need to be removed.[8][9]
Silylation BSTFA, MSTFA, MTBSTFAPrimary, SecondaryHighly effective and creates volatile derivatives. Many reagent options are available.[10][11]Reagents and derivatives are highly sensitive to moisture, requiring anhydrous conditions.[6]
Alkylation (Carbamate Formation) Ethyl Chloroformate (ECF), Propyl ChloroformatePrimary, SecondaryRapid reaction that can be performed in aqueous solutions, simplifying sample preparation.[12] Forms stable carbamate derivatives.[13]May not be suitable for all amine types; reaction conditions need careful control.

Experimental Workflow and Protocols

A successful analysis relies on a systematic and well-controlled workflow. This section outlines the key stages from sample preparation to data acquisition.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis Sample 1. Aqueous Sample (e.g., biological fluid, water extract) Deriv 2. Derivatization (e.g., with Ethyl Chloroformate) Sample->Deriv Extract 3. Liquid-Liquid Extraction (e.g., with Chloroform) Deriv->Extract Inject 4. Injection (Splitless Mode) Extract->Inject Inject Organic Layer GC 5. GC Separation (DB-5ms Column) Inject->GC MS 6. MS Detection (Electron Ionization) GC->MS Data 7. Data Processing (Peak Integration & Library Search) MS->Data ECF_Reaction Amine R-NH₂ (Primary Amine) Carbamate R-NH-C(=O)O-CH₂CH₃ (Ethyl N-alkylcarbamate) Amine->Carbamate Pyridine (Base Catalyst) ECF Cl-C(=O)O-CH₂CH₃ (Ethyl Chloroformate) ECF->Carbamate HCl HCl

Figure 2: Derivatization of a primary amine with ECF.

Step-by-Step Protocol:

  • Sample Preparation: To a 2 mL glass vial, add 500 µL of the aqueous sample or standard solution.

  • Buffering and Catalyst: Add 400 µL of anhydrous ethanol and 100 µL of pyridine. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction. [14]3. Derivatization: Add 50 µL of ethyl chloroformate (ECF). Cap the vial tightly and vortex for 60 seconds at room temperature to ensure thorough mixing and reaction. [14]4. Extraction: Add 500 µL of chloroform to the vial. Vortex for 30 seconds to extract the derivatized amines into the organic layer.

  • Phase Separation: Centrifuge the vial for 5 minutes at 2,000 x g to achieve a clean separation between the aqueous and organic layers.

  • Drying: Carefully transfer the bottom organic (chloroform) layer to a clean vial containing a small amount of anhydrous sodium sulfate. This step removes any residual water, which can interfere with the GC analysis. [14]7. Analysis: Transfer the dried extract to a GC autosampler vial. The sample is now ready for injection.

GC/MS Instrumentation and Method Parameters

Proper instrument setup is crucial for achieving good separation and detection. The parameters below serve as a robust starting point for the analysis of ECF-derivatized amines.

Gas Chromatograph (GC) Conditions
  • GC Column Selection: The choice of column is critical. A mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), provides an excellent balance of selectivity and inertness for a wide range of amine derivatives. [14]For highly basic compounds, specialized amine-specific columns (e.g., Rtx-5Amine, Elite-Amine) which are base-deactivated, can offer superior peak shapes. [15][16]* Injector:

    • Mode: Splitless injection is preferred for trace analysis to ensure maximum transfer of the analyte onto the column. [17] * Inlet Temperature: 280 °C

    • Liner: Use a deactivated splitless liner to minimize active sites.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp 1: 5 °C/min to 180 °C.

    • Ramp 2: 10 °C/min to 240 °C.

    • Ramp 3: 25 °C/min to 290 °C, hold for 5 minutes. This multi-step ramp allows for the separation of more volatile compounds at lower temperatures while ensuring that higher molecular weight derivatives elute in a reasonable time. [17]

Mass Spectrometer (MS) Conditions
  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns for library matching.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full Scan mode (e.g., m/z 40-550) is used for initial identification. For targeted quantification and increased sensitivity, Selected Ion Monitoring (SIM) mode should be employed.

  • Mass Spectra Interpretation: Alkylamines typically undergo a characteristic alpha-cleavage, where the C-C bond nearest the nitrogen atom breaks, yielding a resonance-stabilized, nitrogen-containing cation. [18][19]This predictable fragmentation is a key feature for identifying amine derivatives.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Active sites in the inlet liner or column. [20] 2. Insufficient derivatization. 3. Column contamination.1. Use a new, deactivated liner; trim the first 10-20 cm from the front of the column. [21] 2. Optimize derivatization reaction time or reagent concentration. 3. Bake out the column at its maximum isothermal temperature.
No or Low Signal 1. Derivatization reaction failed. 2. Sample degradation in a hot inlet. 3. Leak in the GC system.1. Check the age and storage of derivatization reagents; ensure anhydrous conditions if using silylation. [6] 2. Lower the injector temperature. 3. Perform a leak check with an electronic leak detector. [22]
Ghost Peaks 1. Carryover from a previous injection. [22] 2. Septum bleed or contamination.1. Run a solvent blank after high-concentration samples; increase syringe rinse cycles. 2. Replace the septum; use a high-quality, low-bleed septum. [23]

Conclusion

The successful analysis of amine compounds by GC/MS is highly achievable through a systematic approach centered on effective derivatization. The ethyl chloroformate (ECF) method, in particular, offers a practical and efficient workflow by accommodating aqueous samples. By carefully selecting the derivatization strategy, optimizing GC/MS parameters, and adhering to rigorous sample preparation protocols, researchers can obtain reliable and reproducible data for a wide range of applications.

References

  • Kataoka, H. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed, 1996. Available from: [Link]

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  • Supelco. Amines Analysis by Packed Column GC. LabRulez GCMS. Available from: [Link]

  • Lee, P. J., Chen, W., & Gebler, J. C. Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization. Analytical Chemistry, 2004. Available from: [Link]

  • Kataoka, H. 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate, 2005. Available from: [Link]

  • JCANO INGENIERIA. GC Column Selection Guide. Available from: [Link]

  • Sadowska, J., et al. Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Molecules, 2023. Available from: [Link]

  • Chan, K. M., & Wong, C. K. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 1999. Available from: [Link]

  • Restek. Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub, 2021. Available from: [Link]

  • Zhao, X., et al. Application of ethyl chloroformate derivatization for gas chromatography–mass spectrometry based metabonomic profiling. SciSpace, 2007. Available from: [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. Organic Chemistry, 2023. Available from: [Link]

  • An, T., et al. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 2023. Available from: [Link]

  • Regis Technologies. Silylation Reagents. Available from: [Link]

  • Postnova Analytics. Agilent J&W GC Column Selection Guide. Available from: [Link]

  • Gividen, T. L. Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks, 2003. Available from: [Link]

  • Zhao, X., et al. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. ResearchGate, 2009. Available from: [Link]

  • Zhao, X., et al. GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. CORE, 2009. Available from: [Link]

  • Carlsson, H., et al. Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate, 2005. Available from: [Link]

  • Alfa Chemistry. Acylation Reagents for Gas Chromatography. Labinsights, 2023. Available from: [Link]

  • Lee, J. Method of analysis of amine by mass spectrometry. Google Patents, 2007.
  • Ohio Valley Specialty. GC Derivatization. Available from: [Link]

  • Phenomenex. Troubleshooting Guide. Available from: [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell, 2023. Available from: [Link]

  • Jaira, A., et al. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC, 2023. Available from: [Link]

  • Soderberg, T. 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1, NC State University Libraries. Available from: [Link]

  • Agilent. GC Troubleshooting Guide Poster. Available from: [Link]

  • McMaster, M. C. Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate, 2008. Available from: [Link]

  • Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available from: [Link]

Sources

Use of fluorinated compounds as tools in chemical biology

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Fluorinated Compounds in Chemical Biology

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Role of Fluorine in Biological Chemistry

Fluorine, the most electronegative element, has emerged as a powerful and versatile tool in the field of chemical biology.[1][2] Its strategic incorporation into biomolecules and small-molecule probes offers a unique combination of properties that are largely absent in native biological systems.[3][4] Unlike its halogen counterparts, fluorine is comparable in size to a hydrogen atom, allowing it to act as a subtle yet impactful substituent that can profoundly alter a molecule's physicochemical and biological characteristics without introducing significant steric bulk.[1][5]

The strength of the carbon-fluorine (C-F) bond is one of the highest in organic chemistry, rendering it highly resistant to metabolic degradation.[6][7] This property is invaluable in drug development for blocking metabolically labile sites, thereby enhancing a compound's pharmacokinetic profile.[6][8][9] Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, conformational preferences, and electronic properties, which can be leveraged to improve membrane permeability and enhance binding affinity to protein targets.[2][8][9]

This guide provides an in-depth overview of the key applications of fluorinated compounds in chemical biology, complete with detailed protocols for their implementation in a research setting. We will explore how these unique properties are harnessed in fields ranging from protein engineering and drug discovery to high-resolution in-cell NMR and non-invasive PET imaging.

Application 1: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a cornerstone technique that leverages the unique nuclear properties of the fluorine-19 isotope. As ¹⁹F is 100% naturally abundant, possesses a high gyromagnetic ratio (83% that of ¹H), and is virtually absent from biological systems, it provides a background-free window to observe molecular events.[3][10][11] Its large chemical shift dispersion makes it exceptionally sensitive to the local chemical environment, providing a powerful tool for studying protein structure, dynamics, and interactions.[3][11]

Protein-Observed ¹⁹F NMR: Probing Structure and Conformational Change

By incorporating fluorinated amino acids into a protein of interest, researchers can gain residue-specific information. This is particularly effective for studying large proteins or proteins in complex environments, such as living cells, where traditional ¹H-¹⁵N HSQC spectra often suffer from severe line broadening that can render signals undetectable.[3][4][12] In contrast, simple 1D ¹⁹F NMR spectra can readily detect signals from fluorinated proteins within the cellular milieu, allowing for the study of protein folding, stability, and interactions in a physiologically relevant context.[3][13]

Ligand-Observed ¹⁹F NMR: A Tool for Drug Discovery

Ligand-observed ¹⁹F NMR is a powerful method for fragment-based drug discovery (FBDD) and for characterizing protein-ligand interactions.[10][14][15] In this approach, a library of small, fluorine-containing molecules (fragments) is screened for binding to a target protein. Changes in the ¹⁹F NMR signal—such as chemical shift perturbations, line broadening, or changes in relaxation rates—indicate a binding event.[10][14] This technique is highly sensitive and can reliably detect even weak binding affinities (in the mM range), which are typical for initial fragment hits.[14]

G cluster_0 Ligand-Observed ¹⁹F NMR Workflow FragmentLib Fluorinated Fragment Library NMRScreen ¹⁹F NMR Screening FragmentLib->NMRScreen Add to TargetProtein Target Protein TargetProtein->NMRScreen HitID Hit Identification (Shift/Broadening) NMRScreen->HitID Analyze Spectra Validation Binding Validation (e.g., Titration) HitID->Validation Validate Hits Optimization Lead Optimization Validation->Optimization Optimize Leads

Caption: Workflow for ¹⁹F NMR-based fragment screening.

Application 2: Protein Engineering and Enhanced Stability

The incorporation of fluorous amino acids into the hydrophobic core of proteins is a proven strategy for enhancing their stability.[16][17][18] Highly fluorinated side chains, such as that of L-5,5,5,5',5',5'-hexafluoroleucine (hFLeu), are more hydrophobic than their hydrocarbon counterparts.[19] This increased hydrophobicity drives more efficient packing within the protein core, leading to significant increases in stability against thermal and chemical denaturation and resistance to proteolytic degradation.[18][19]

Studies on de novo-designed helical bundle proteins have shown that the stabilizing effect is strongly dependent on the specific position of the fluorinated residue.[16][17] Efficient packing of the fluorous side chain within the hydrophobic core provides a more significant contribution to stability than fluorocarbon-fluorocarbon interactions, highlighting the importance of structural context.[16][17] This strategy has been successfully applied to stabilize both helical and beta-sheet proteins, making it a valuable tool for developing robust protein therapeutics and biosensors.[19][20]

Fluorinated Amino AcidAbbreviationChange in Folding Free Energy (ΔΔG°fold, kcal/mol per residue)Key Property
5,5,5,5',5',5'-HexafluoroleucinehFLeu-0.09 to -0.8[16][17]Increased hydrophobicity
PentafluorophenylalaninePffUp to -0.35 (in β-sheets)[20]Aromatic interactions, hydrophobicity
4,4,4-TrifluorovalineTfvStabilizingEnhances core packing
3-Fluoro-tyrosine3-F-TyrMinimal perturbationNMR probe, pKa modulation

Table 1: Properties of common fluorinated amino acids used in protein engineering. The change in folding free energy is context-dependent.

Application 3: Drug Discovery and Development

Strategic fluorination is a cornerstone of modern medicinal chemistry, with approximately 20% of all commercial pharmaceuticals containing fluorine.[7][21] The introduction of fluorine can decisively improve a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[8][9]

  • Metabolic Stability: The strength of the C-F bond can be used to block sites of oxidative metabolism by cytochrome P450 enzymes.[6] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life and bioavailability.[1]

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the pKa of nearby functional groups or participate in favorable electrostatic and hydrogen bonding interactions with the target protein, thereby increasing binding affinity and selectivity.[2][8]

  • Membrane Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its intracellular target.[9]

Fluorinated nucleosides and their analogs are a prominent class of anticancer and antiviral agents, including drugs like Gemcitabine and Sofosbuvir.[22][23][24][25] Fluorine substitution in these molecules can enhance their metabolic stability and alter their interaction with viral polymerases or enzymes involved in cancer cell proliferation.[5][23]

Application 4: In Vivo Imaging with Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that provides three-dimensional images of biological processes in vivo.[26][27] The technique relies on the detection of gamma rays emitted from a positron-emitting radionuclide, with fluorine-18 (¹⁸F) being the most widely used isotope due to its favorable half-life (~110 minutes) and low positron energy.[7][26][27]

The most common PET tracer is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a glucose analog.[26][28] Cancer cells exhibit a high rate of glucose metabolism and therefore accumulate [¹⁸F]FDG at higher concentrations than surrounding healthy tissue, allowing for the visualization of tumors.[7][28] Beyond oncology, ¹⁸F-labeled tracers have been developed to image a wide range of biological targets and processes, including neuroinflammation, enzymatic activity, and receptor density.[27][29]

G cluster_0 Principle of ¹⁸F-FDG PET Imaging Injection Inject ¹⁸F-FDG into patient Uptake ¹⁸F-FDG uptake by cells (high in tumor cells) Injection->Uptake Trapping Phosphorylation by Hexokinase to ¹⁸F-FDG-6-P (Trapped) Uptake->Trapping Decay ¹⁸F decays, emits positron (β+) Trapping->Decay Annihilation Positron annihilates with electron Decay->Annihilation Detection Two 511 keV gamma rays detected by PET scanner Annihilation->Detection Image Image Reconstruction Detection->Image

Caption: The process of tumor imaging using ¹⁸F-FDG PET.

Application 5: Fluorinated Probes for Cellular and Metabolic Studies

Beyond NMR and PET, fluorinated molecules serve as versatile probes for a variety of other applications in chemical biology.

  • Fluorescent Probes: The introduction of fluorine into fluorophore scaffolds, such as fluorescein (Oregon Green dyes) and BODIPY, can enhance their photostability and quantum yield.[21][30] Fluorination can also shift the fluorophore's pKa, making its fluorescence less sensitive to pH changes in the physiological range, which is highly desirable for cellular imaging.[30]

  • Metabolic Labeling: Cells can be fed with fluorinated analogs of natural metabolites, such as sugars or amino acids.[31][32] These fluorinated precursors are incorporated into biomolecules through the cell's own metabolic pathways.[31][33] This "metabolic glycoengineering" allows for the visualization and tracking of specific classes of biomolecules, such as cell-surface glycans, which are often dysregulated in cancer.[31]

Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments involving fluorinated compounds.

Protocol 1: Biosynthetic Incorporation of Fluorinated Aromatic Amino Acids in E. coli

This protocol describes the residue-specific incorporation of fluorinated tryptophan (5-fluoro-tryptophan) into a protein of interest expressed in E. coli. This method is highly efficient for labeling tryptophan residues.[34]

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and required antibiotics.

  • 5-fluoroindole (stock solution in DMSO).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli cells. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of minimal media in a 2.8 L baffled flask with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Indole Addition: When the OD₆₀₀ reaches the target range, add 5-fluoroindole to a final concentration of 25 mg/L.[11] The bacterial cells will convert the 5-fluoroindole into 5-fluorotryptophan.

  • Induction: Immediately after adding the indole, induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Expression: Reduce the temperature to 18-20°C and continue to incubate the culture for 16-20 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. The fluorinated protein can then be purified using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).

  • Validation: Confirm the incorporation of the fluorinated amino acid and determine the labeling efficiency using mass spectrometry.

G cluster_0 Biosynthetic Labeling Workflow Start Overnight Culture (LB Medium) Grow Grow Main Culture (Minimal Media) to OD₆₀₀ = 0.6-0.8 Start->Grow AddIndole Add 5-Fluoroindole Grow->AddIndole Induce Induce with IPTG AddIndole->Induce Express Express Protein (18°C, 16-20h) Induce->Express Harvest Harvest Cells Express->Harvest Purify Purify Protein Harvest->Purify Validate Validate Incorporation (Mass Spec) Purify->Validate

Caption: Workflow for biosynthetic incorporation of 5-fluorotryptophan.

Protocol 2: In-Cell ¹⁹F NMR of Protein-Ligand Interactions in Human Cells

This protocol describes how to observe the binding of a small-molecule inhibitor to its target protein, which has been expressed with a fluorinated amino acid label directly inside human cells.[4][12][13]

Materials:

  • Human embryonic kidney (HEK293T) cells.

  • Expression vector for the target protein.

  • Transfection reagent (e.g., PEI).

  • DMEM medium, supplemented with FBS, penicillin/streptomycin.

  • Fluorinated amino acid (e.g., 5-fluoro-tryptophan, 5FW).

  • Fluorinated small-molecule ligand/inhibitor.

  • NMR spectrometer with a ¹⁹F-capable cryoprobe.

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells in DMEM. Transiently transfect the cells with the plasmid encoding the protein of interest.

  • Medium Switch: At an optimal time post-transfection (e.g., 24 hours), replace the standard medium with a fresh medium supplemented with the desired fluorinated amino acid (e.g., 0.5 mM 5FW).[12] This allows the cells to efficiently utilize the analog for protein synthesis.

  • Cell Harvesting: After 24-48 hours of expression, gently scrape and harvest the cells. Wash them several times with ice-cold PBS to remove extracellular medium.

  • NMR Sample Preparation: Resuspend the cell pellet in a minimal volume of appropriate buffer (e.g., PBS in D₂O for lock) to create a dense cell slurry. Transfer the slurry to an NMR tube.

  • ¹⁹F NMR Acquisition (Baseline): Acquire a 1D ¹⁹F NMR spectrum of the fluorinated protein in the cells. This serves as the "apo" or unbound state reference.

  • Ligand Addition: Add the fluorinated small-molecule ligand directly to the NMR tube containing the cell slurry.

  • ¹⁹F NMR Acquisition (Bound State): Acquire another 1D ¹⁹F NMR spectrum. Observe changes in the chemical shifts of the protein's ¹⁹F signals, which indicate ligand binding to the intracellular target.[12][35]

  • Data Analysis: Analyze the chemical shift perturbations to confirm binding and potentially derive information about the binding site and affinity.

Protocol 3: Post-Translational Chemical Labeling of Cysteine Residues

This protocol allows for the site-specific labeling of an accessible cysteine residue on a purified protein with a fluorine-containing chemical probe.[11][34]

Materials:

  • Purified protein with at least one surface-accessible cysteine residue.

  • Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5).

  • Fluorine-containing cysteine-reactive probe (e.g., 3-bromo-1,1,1-trifluoroacetone).

  • Reducing agent (e.g., DTT or TCEP), if needed to reduce disulfide bonds.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: Ensure the protein is in a suitable buffer at a concentration of 1-10 mg/mL. If the target cysteine is in a disulfide bond, pre-treat the protein with a 5-10 fold molar excess of a reducing agent like TCEP and subsequently remove the reducing agent via a desalting column.

  • Labeling Reaction: Add a 10-50 fold molar excess of the fluorine-containing probe to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time and temperature should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding a small-molecule thiol, such as β-mercaptoethanol or DTT, to react with the excess labeling reagent.

  • Purification: Remove the excess, unreacted probe and any byproducts by size-exclusion chromatography, buffer exchange using a desalting column, or dialysis.

  • Confirmation: Verify the successful labeling and determine the stoichiometry of the modification using mass spectrometry (observing the mass shift corresponding to the probe) and ¹⁹F NMR (observing the appearance of a new ¹⁹F signal).

Labeling StrategyIn Vivo/In VitroSpecificityKey AdvantageKey Limitation
Biosynthetic IncorporationIn vivoResidue-specific (e.g., all Trp)High incorporation efficiency for certain amino acids; allows for in-cell studies.[12][34]Can be toxic to cells; all residues of a given type are labeled.
Genetic Code ExpansionIn vivoSite-specificPrecise control over label position.Lower protein yields; requires orthogonal tRNA/synthetase pairs.[36]
Chemical ModificationIn vitroSite-specific (e.g., Cys, Lys)High labeling efficiency on purified protein; wide variety of probes available.Requires accessible and reactive residue; performed on purified protein only.[11]
Cell-Free SynthesisIn vitroSite- or residue-specificHigh degree of control; free from cellular constraints.[11]Can be expensive; yields may be lower than in vivo methods.

Table 2: Comparison of common strategies for protein fluorination.

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  • Wang, J., et al. (2021). Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR). ACS Chemical Biology, 16(10), 1957-1966. [Link]

  • Wang, J., et al. (2024). Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR). ACS Bio & Med Chem Au. [Link]

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Application Notes & Protocols: A Comprehensive Preclinical Development Plan for 4-(2-Fluorophenyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed framework for the preclinical evaluation of 4-(2-Fluorophenyl)butan-1-amine hydrochloride, a novel chemical entity (NCE) with structural motifs suggesting potential activity within the central nervous system (CNS). Given its chemical structure—a butanamine scaffold linked to a fluorophenyl group, common in psychoactive compounds—we hypothesize a primary mechanism of action as a monoamine reuptake inhibitor. This guide outlines a logical, phased experimental plan designed to rigorously characterize the compound's pharmacology, pharmacokinetics, and safety profile. The objective is to generate a comprehensive data package sufficient to support an Investigational New Drug (IND) application.[1][2] The protocols herein are designed with self-validating principles, including appropriate controls and clear endpoints, to ensure data integrity and reproducibility in accordance with Good Laboratory Practice (GLP) standards.[1][3]

Introduction and Rationale

The journey of a novel chemical entity from laboratory discovery to clinical application is a rigorous, multi-stage process.[1] Preclinical research forms the critical foundation of this process, aiming to establish initial safety and efficacy before human trials can be considered.[2][4] This phase bridges the gap between discovery and clinical development, providing essential data on a compound's biological effects, mechanism of action, and toxicity.[1]

4-(2-Fluorophenyl)butan-1-amine hydrochloride (referred to herein as FPBA) is an NCE. Its structure bears resemblance to compounds known to interact with monoaminergic systems. The presence of the fluorophenyl group, in particular, is a common feature in many CNS-active drugs. Therefore, our preclinical strategy is built upon the hypothesis that FPBA may function as an inhibitor of monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT). Such a profile suggests potential therapeutic utility as an antidepressant or anxiolytic.

This guide details a comprehensive, tiered approach to testing this hypothesis, beginning with in vitro target validation and culminating in in vivo efficacy and safety studies.

Phase 1: In Vitro Target Characterization and ADMET Profiling

The initial phase focuses on confirming the hypothesized mechanism of action at the molecular level and assessing the compound's fundamental drug-like properties. These experiments are rapid, high-throughput, and crucial for early go/no-go decisions.

Primary Pharmacodynamics: Target Engagement

The first step is to determine if and how FPBA interacts with the primary hypothesized targets: the monoamine transporters.

Protocol 2.1.1: Radioligand Binding Assays for Monoamine Transporters

  • Principle: This assay quantifies the affinity of FPBA for SERT, NET, and DAT by measuring its ability to displace a known high-affinity radioligand from its binding site on recombinant human transporters. The result is expressed as the inhibitor constant (Ki).

  • Materials:

    • Cell membranes expressing recombinant human SERT, NET, or DAT.

    • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

    • FPBA stock solution in DMSO.

    • Scintillation fluid and microplates.

    • Filtration apparatus and glass fiber filters.

  • Methodology:

    • Prepare serial dilutions of FPBA (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, incubate the cell membranes with the specific radioligand and varying concentrations of FPBA.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled inhibitor, e.g., imipramine).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the plate contents through glass fiber filters to separate bound from free radioligand.

    • Wash filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis & Interpretation: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of inhibition against the logarithm of FPBA concentration and fit to a sigmoidal dose-response curve to determine the IC50 value (the concentration of FPBA that displaces 50% of the radioligand). Convert IC50 to Ki using the Cheng-Prusoff equation. Low Ki values indicate high binding affinity.

Protocol 2.1.2: Synaptosomal Monoamine Reuptake Inhibition Assay

  • Principle: This functional assay measures the ability of FPBA to inhibit the uptake of neurotransmitters ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine) into rodent brain synaptosomes (nerve terminals). This confirms that binding to the transporter translates into functional inhibition.

  • Materials:

    • Freshly prepared synaptosomes from specific rodent brain regions (e.g., striatum for DAT, hippocampus for SERT/NET).

    • Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, [³H]DA.

    • FPBA and reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT).

  • Methodology:

    • Pre-incubate synaptosomes with various concentrations of FPBA or a reference inhibitor for 15 minutes at 37°C.

    • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

    • Allow uptake to proceed for a short period (e.g., 5-10 minutes).

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

    • Quantify the radioactivity taken up by the synaptosomes using scintillation counting.

  • Data Analysis & Interpretation: Determine the IC50 values for the inhibition of uptake for each neurotransmitter. A low IC50 value indicates potent functional inhibition. Comparing the IC50 values for SERT, NET, and DAT will reveal the compound's selectivity profile.

Secondary Pharmacodynamics: Off-Target Screening

To identify potential side effects, FPBA should be screened for activity at other relevant CNS targets.

Protocol 2.2.1: Monoamine Oxidase (MAO) Inhibition Assay

  • Principle: This assay determines if FPBA inhibits the activity of MAO-A or MAO-B, enzymes critical for neurotransmitter degradation.[5] Inhibition of MAO can lead to significant drug-drug interactions and adverse effects.[6] A chemiluminescent assay is commonly used for its high sensitivity.[7]

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.[5]

    • A suitable substrate (e.g., kynuramine or a luminogenic substrate).[6][8]

    • FPBA and reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).

    • Luminometer.

  • Methodology:

    • Incubate the MAO-A or MAO-B enzyme with varying concentrations of FPBA.

    • Add the substrate to initiate the enzymatic reaction.

    • The reaction produces hydrogen peroxide, which, in the presence of horseradish peroxidase and a luminol derivative, generates a light signal.

    • Measure the luminescence. A decrease in signal corresponds to MAO inhibition.

  • Data Analysis & Interpretation: Calculate IC50 values. Significant inhibition (e.g., IC50 < 10 µM) would be a red flag requiring further investigation.

In Vitro ADMET Profile

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties is crucial for predicting a drug's behavior in a biological system and reducing late-stage attrition.[9]

Assay Principle Key Parameter Interpretation of Favorable Result
Caco-2 Permeability Measures bidirectional transport across a human intestinal cell monolayer to predict oral absorption.Apparent Permeability (Papp)High Papp (A→B) and low efflux ratio (Papp B→A / A→B) suggests good absorption and is not a P-gp substrate.
Microsomal Stability Measures the rate of metabolism of FPBA when incubated with liver microsomes.In vitro half-life (t½), Intrinsic Clearance (CLint)Long half-life and low clearance suggest good metabolic stability.
hERG Channel Assay Measures inhibition of the hERG potassium channel, a key indicator of potential cardiotoxicity (QT prolongation).IC50High IC50 value (>30 µM) indicates a low risk of cardiotoxicity.
Cytotoxicity Assay Evaluates the concentration at which FPBA induces cell death in a relevant cell line (e.g., HepG2).CC50 (Cytotoxic Concentration 50%)High CC50 value indicates low general cytotoxicity.

Phase 2: In Vivo Pharmacokinetics and Dose Finding

This phase transitions from the cellular to the whole-organism level, assessing how the body acts on the drug. These studies are essential for designing subsequent efficacy and toxicology studies.[10][11]

Workflow for In Vivo PK and Dose-Finding Studies

G cluster_pk Pharmacokinetic (PK) Studies cluster_dose Dose Range Finding pk_sad Single Ascending Dose (SAD) PK in Rodents (e.g., Rat) pk_data Determine Key PK Parameters: Cmax, Tmax, AUC, t1/2, Bioavailability pk_sad->pk_data Blood Sampling & Analysis mtd Maximum Tolerated Dose (MTD) Study pk_data->mtd Inform Starting Doses dose_select Select Doses for Efficacy & Toxicology Studies mtd->dose_select Observational Data

Caption: Workflow from initial pharmacokinetics to dose selection.

Protocol 3.1: Single Ascending Dose (SAD) Pharmacokinetic Study in Rats

  • Principle: To characterize the PK profile of FPBA after a single administration and to assess dose proportionality. This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[11]

  • Animals: Male and female Sprague-Dawley rats (n=3-4 per sex per group).

  • Methodology:

    • Administer FPBA via two routes: intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) at three ascending dose levels (e.g., 5, 20, 100 mg/kg).[10]

    • Collect sparse blood samples from each animal at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood to plasma and store at -80°C.

    • Quantify the concentration of FPBA in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis & Interpretation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters. The IV data provides clearance and volume of distribution, while the PO data provides Cmax, Tmax, and AUC. Comparing PO and IV AUCs allows for the calculation of oral bioavailability (F%). This data is critical for selecting appropriate doses and sampling timepoints for future studies.[2]

PK Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is observed.
AUC (Area Under the Curve) Total drug exposure over time.
t½ (Half-life) Time required for the plasma concentration to decrease by half.
CL (Clearance) Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.
F% (Oral Bioavailability) The fraction of the oral dose that reaches systemic circulation.

Phase 3: In Vivo Efficacy (Pharmacodynamics)

With an understanding of the compound's PK profile, the next step is to evaluate its therapeutic potential in validated animal models of disease.[2] Based on the hypothesized MOA, models of depression and anxiety are most relevant.

Hypothesized Mechanism of Action at the Synapse

G presynaptic Presynaptic Neuron Axon Terminal postsynaptic Postsynaptic Neuron Receptors presynaptic:f0->postsynaptic:f1 Synaptic Cleft (Increased Neurotransmitter Concentration) transporter Monoamine Transporter (e.g., SERT) presynaptic:f0->transporter Reuptake vesicle Vesicles with Neurotransmitters (e.g., Serotonin) vesicle->presynaptic:f0 Release fpba FPBA fpba->transporter Blockade

Caption: FPBA is hypothesized to block monoamine reuptake.

Protocol 4.1: Forced Swim Test (FST) in Mice

  • Principle: The FST is a widely used behavioral model to screen for antidepressant-like activity.[12][13] Antidepressant compounds are known to reduce the duration of immobility, which is interpreted as a reduction in behavioral despair.

  • Animals: Male C57BL/6 mice (n=10-12 per group).

  • Methodology:

    • Habituation (Day 1): Place each mouse individually in a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 15-minute pre-swim session.[14]

    • Dosing: Administer FPBA (e.g., at 3 dose levels selected based on PK/MTD data), a positive control (e.g., Fluoxetine, 20 mg/kg), or vehicle (e.g., saline) via IP or PO injection at 24h, 5h, and 1h before the test session.

    • Test Session (Day 2): Place the mice back into the swim cylinders for a 6-minute session. Video record the session.

    • Scoring: A trained observer, blind to the treatment groups, scores the last 4 minutes of the session for time spent immobile (making only minimal movements to keep the head above water).

  • Data Analysis & Interpretation: Compare the mean immobility time across groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A statistically significant reduction in immobility time compared to the vehicle group suggests antidepressant-like efficacy.[12]

Protocol 4.2: Elevated Plus Maze (EPM) in Rats

  • Principle: The EPM is a standard model for assessing anxiolytic-like activity.[14][15] The test is based on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds increase the exploration of the open arms.

  • Animals: Male Wistar rats (n=10-12 per group).

  • Methodology:

    • Acclimatization: Allow animals to acclimatize to the testing room for at least 1 hour before the test.

    • Dosing: Administer FPBA (3 dose levels), a positive control (e.g., Diazepam, 2 mg/kg), or vehicle 30-60 minutes prior to testing.

    • Test Session: Place the rat in the center of the maze, facing an open arm, and allow it to explore for 5 minutes. The maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

    • Scoring: Use video tracking software to automatically score time spent in the open arms vs. closed arms, and the number of entries into each arm type.

  • Data Analysis & Interpretation: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in the total number of arm entries (which would indicate hyperactivity).

Phase 4: Preliminary Toxicology and Safety Pharmacology

Safety evaluation is a cornerstone of preclinical development and is required by regulatory agencies like the FDA and EMA.[1][16] These studies identify potential target organs for toxicity and help establish a safe starting dose for human trials.[1]

Protocol 5.1: 7-Day Repeat-Dose Toxicity Study in Rats

  • Principle: To evaluate the potential toxicity of FPBA following daily administration over one week. This study provides information on the toxicokinetic (TK) profile, identifies target organs of toxicity, and determines the No-Observed-Adverse-Effect Level (NOAEL).[1]

  • Animals: Male and female Sprague-Dawley rats (n=10 per sex per group).

  • Methodology:

    • Administer FPBA or vehicle daily via the intended clinical route (e.g., oral gavage) for 7 consecutive days at three dose levels (low, mid, high), based on MTD findings.

    • Conduct daily clinical observations (e.g., changes in skin, fur, eyes, behavior) and record body weights.

    • Collect blood samples for hematology and clinical chemistry analysis at baseline and termination.

    • At the end of the study, perform a full necropsy. Record organ weights.

    • Collect a comprehensive set of tissues for histopathological examination by a board-certified veterinary pathologist.

  • Data Analysis & Interpretation: Analyze all data for dose-dependent changes. The NOAEL is the highest dose at which no treatment-related adverse findings are observed. Histopathology will reveal any target organ toxicity. This information is critical for designing longer-term chronic toxicology studies and for risk assessment prior to human trials.

Conclusion: Building the IND Package

The successful completion of this multi-phased preclinical plan will yield a comprehensive dataset on the pharmacology, safety, and pharmacokinetics of 4-(2-Fluorophenyl)butan-1-amine hydrochloride. This integrated data package, demonstrating a clear mechanism of action, in vivo efficacy in relevant models, and an acceptable safety margin, will form the core of the non-clinical section of an Investigational New Drug (IND) application, paving the way for the responsible initiation of Phase I clinical trials.[4][17]

References

  • AMSbiopharma. (2025, August 11).
  • PMC. (2024, April 18). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction.
  • Research Services. PK/PD and Toxicology.
  • PMC. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study.
  • Preclinical Research in Drug Development: From Toxicology to Transl
  • Journal of Herbmed Pharmacology. (2024, October 1). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
  • ACS Publications. (2021, March 12).
  • ResearchGate. Using tests and models to assess antidepressant-like activity in rodents.
  • Analysis of anxiolytic and anti-depressant potential of Bombyx mori in in vivo mouse mode. (2026, January 22).
  • MDPI. (2021, March 5). An Insight into the Anxiolytic and Antidepressant-Like Proprieties of Carum carvi L.
  • International Journal of Health Sciences. (2025, May 1). Analysis of anxiolytic and anti-depressant potential of Bombyx mori in in vivo mouse mode.
  • Altasciences. Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified.
  • PubMed. (2017, April 15). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • PPD. Preclinical Studies in Drug Development.
  • preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union.
  • PMC.
  • FDA. (2018, January 4). Step 2: Preclinical Research.
  • Assay of MAO Inhibition by Chrom

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Troubleshooting & Optimization

Overcoming challenges in the purification of amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Amine Hydrochloride Salts

From the Desk of a Senior Application Scientist

Welcome to the technical support center for amine hydrochloride salt purification. As a foundational moiety in active pharmaceutical ingredients (APIs), the purity of these salts is non-negotiable. However, their purification is often a nuanced challenge, balancing solubility, stability, and impurity removal. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

Fundamental Principles: The Acid-Base Chemistry at Play

The purification of an amine hydrochloride salt is fundamentally an exercise in manipulating its physical properties through acid-base chemistry. The core principle relies on the reversible equilibrium between the non-polar, organic-soluble free amine (R₃N) and the polar, often water-soluble, ammonium salt (R₃NH⁺Cl⁻).

R₃N (less polar, organic soluble) + HCl ⇌ R₃NH⁺Cl⁻ (polar, water/alcohol soluble)

By shifting this equilibrium—either by adding a base to "free" the amine or by ensuring acidic conditions to maintain the salt form—we can selectively partition our desired compound and remove impurities.[1][2] This concept is the bedrock of the troubleshooting strategies discussed below.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent challenges encountered during the purification of amine hydrochloride salts in a direct question-and-answer format.

Q1: My amine hydrochloride salt is "oiling out" or failing to crystallize from solution. What should I do?

This is one of the most common issues, typically caused by residual impurities, excess water, or an inappropriate solvent system that prevents the formation of a stable crystal lattice.

Causality: An "oil" or amorphous gum forms when the solubility of the salt is too high in the mother liquor even upon cooling, or when impurities disrupt crystal nucleation. Water is a particularly common culprit, as many amine hydrochlorides are hygroscopic and form hydrates that are more soluble or resist crystallization.[3][4]

Troubleshooting Workflow:

G start Problem: Salt Oils Out or Fails to Crystallize step1 Is the solvent anhydrous? (e.g., from aqueous HCl) start->step1 step2 Action: Add a co-solvent (azeotrope with water, e.g., Toluene) and re-concentrate. step1->step2 No step4 Action: Try adding an anti-solvent dropwise (e.g., Ether, Acetone, Hexane) to the dissolved salt. step1->step4 Yes step3 Did it crystallize? step2->step3 step3->step4 No success Success: Collect Crystals step3->success Yes step5 Did it crystallize? step4->step5 step6 Action: Free-base the amine, extract into an organic solvent, dry thoroughly, and re-form the salt with anhydrous HCl. step5->step6 No step5->success Yes step6->success If successful fail Issue Persists: Consider chromatography of the free base. step6->fail If still fails

Caption: Troubleshooting logic for crystallization failure.

Solutions:

  • Introduce an Anti-Solvent: To a solution of your salt in a polar solvent like ethanol or isopropanol, slowly add a less polar "anti-solvent" such as diethyl ether or acetone until turbidity persists.[4][5] This reduces the overall solvation of the salt, forcing it out of solution.

  • Solvent Titration: If you suspect water contamination from using aqueous HCl, remove the solvent under vacuum. Redissolve the residue in an anhydrous solvent that forms an azeotrope with water (like toluene or ethanol) and strip the solvent again. Repeat this process 2-3 times before attempting recrystallization from a suitable anhydrous solvent system.[3][6]

  • Convert to Free Base and Re-salt: This is often the most robust solution. Dissolve the oily salt in water, basify with NaOH or NaHCO₃ to a pH >10, and extract the now non-polar free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.[2][7] Wash the organic layer, dry it thoroughly over Na₂SO₄, and then re-precipitate the salt by adding a solution of anhydrous HCl (e.g., 4M HCl in dioxane or HCl in ether).[8][9]

Q2: My isolated amine hydrochloride salt is discolored (e.g., yellow, brown, or pink). How can I remove the color?

Color is a clear indicator of impurities, often resulting from the oxidation of the free amine or the presence of chromophoric starting materials or byproducts.[7][10]

Causality: Amines, particularly anilines and other aromatic amines, are susceptible to air oxidation, which forms highly colored impurities. The acidic environment of the salt can sometimes exacerbate this or react with other functional groups to produce color.[11]

Solutions:

  • Activated Carbon (Charcoal) Treatment: Dissolve the crude salt in a suitable hot solvent (e.g., ethanol). Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution and stir or gently reflux for 5-15 minutes. The colored impurities will adsorb onto the carbon's surface. Perform a hot filtration through a pad of Celite® to remove the carbon, then allow the filtrate to cool and crystallize.[5]

    • Expert Tip: Avoid using too much carbon, as it can also adsorb your product and significantly reduce the yield.

  • Chemical Bleaching: For stubborn pink hues sometimes seen in long-chain alkyl amines, trace amounts of a bleaching agent like hydrogen peroxide or sodium bisulfite can be effective.[11] This should be used judiciously and may require re-purification to remove any residual bleaching agent.

  • Purification via Free-Basing: As detailed in Q1, converting the salt to the free base allows for purification by other means (e.g., column chromatography, distillation) before re-forming a clean, colorless salt.[7]

Q3: My salt is contaminated with inorganic salts like sodium chloride (NaCl). How do I remove them?

This problem arises almost exclusively when using aqueous HCl in the presence of a sodium-containing base (like NaOH or NaHCO₃) during the workup, or if the salt is precipitated from an aqueous solution.

Causality: Amine hydrochloride salts and simple inorganic salts like NaCl can have similar, high polarities, making them difficult to separate by simple crystallization, especially if water is present.

Solution: The Free-Base/Re-Salt Protocol This is the most effective method. Inorganic salts are insoluble in common organic solvents used for extraction.

  • Dissolve the entire solid mixture (amine HCl + NaCl) in water.

  • Add a base (e.g., 1M NaOH) until the solution is strongly basic (pH > 10) to convert the amine salt to its free base form.[2]

  • Extract the free amine into an organic solvent (e.g., DCM, ethyl acetate) multiple times.[8][12] The NaCl will remain in the aqueous layer.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol) and add an anhydrous solution of HCl to precipitate the pure amine hydrochloride salt.[9]

Q4: My purified salt is highly hygroscopic and difficult to handle and weigh accurately. What are the best practices?

Hygroscopicity is the tendency to absorb moisture from the air. This can cause a crystalline solid to become clumpy, turn into a paste, or even completely deliquesce (dissolve in the absorbed water).[13][14]

Causality: The high polarity and ionic nature of many amine hydrochloride salts make them prone to forming strong hydrogen bonds with water molecules from the atmosphere.

Solutions & Best Practices:

  • Controlled Environment: The ideal method is to handle the material inside a glovebox with a dry, inert atmosphere (nitrogen or argon).[13][15]

  • Low-Humidity Workspace: If a glovebox is unavailable, work quickly in an area with the lowest possible humidity. Keep the container opening time to an absolute minimum.[13]

  • Use of a Desiccator: Store the salt in a tightly sealed vial inside a desiccator containing a drying agent (e.g., Drierite®, silica gel). Allow the container to warm to room temperature inside the desiccator before opening to prevent condensation.

  • Drying Procedures: Before final storage, ensure the salt is completely dry. Drying under high vacuum, sometimes with gentle heating (if the compound is thermally stable), is crucial. For stubborn hydrates, azeotropic drying with toluene may be effective.[3]

  • Prepare Stock Solutions: If precise amounts of the solid are not required for every experiment, consider preparing a concentrated stock solution of the entire batch and storing it under an inert atmosphere. This avoids repeated exposure of the solid to air.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best method for the initial formation of the hydrochloride salt?

The choice depends on the scale and sensitivity of your compound.

  • For Small-Scale & High Purity: Using a pre-made solution of HCl in an anhydrous organic solvent (e.g., 4M HCl in dioxane, 2M HCl in diethyl ether, or HCl in isopropanol) is preferred.[9][16] This method introduces no water, simplifying crystallization and preventing issues with hygroscopicity. The salt often precipitates directly from the reaction mixture.

  • For Large-Scale or Less Sensitive Compounds: Bubbling anhydrous HCl gas through a solution of the amine is efficient but requires specialized equipment and safety precautions.[8][17]

  • When to Use Aqueous HCl: Using concentrated aqueous HCl is simple but introduces water, which can complicate purification.[4] This is often followed by a free-basing and re-salting procedure to obtain a pure, anhydrous product.[8]

Q2: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your amine hydrochloride salt is highly soluble when hot but poorly soluble when cold.

  • General Rule: Polar, protic solvents like short-chain alcohols are often good starting points.

  • Screening: Test solubility in small vials with a few milligrams of your salt and a few drops of solvent. Good candidates will show poor solubility at room temperature but complete dissolution upon heating.

  • Solvent Systems: Often, a two-solvent system (one in which the salt is soluble, and one in which it is not) provides the best results. For example, dissolving the salt in a minimum of hot methanol or ethanol and then slowly adding diethyl ether as an anti-solvent is a very common and effective technique.[5]

SolventPolarityTypical Use & Comments
Isopropanol (IPA) Medium-HighExcellent general-purpose solvent. Less volatile than ethanol. Often used alone.[5]
Ethanol (EtOH) HighGood solvent, but salts can have high solubility even when cold, potentially lowering yield.[5]
Methanol (MeOH) HighTends to be too good a solvent; often used in a co-solvent system with ether.
Diethyl Ether (Et₂O) LowRarely used as the primary solvent. Excellent as an anti-solvent to induce precipitation.[9]
Acetone MediumCan be useful as a wash or an anti-solvent, but watch for potential side reactions (e.g., imine formation).[5]
Ethyl Acetate (EtOAc) Medium-LowUseful for washing the final product to remove less polar impurities. Also used to prepare anhydrous HCl solutions.[5][6]
Table 1: Common Solvents for Amine Hydrochloride Salt Recrystallization.
Q3: When should I convert the salt back to the free base for purification instead of directly recrystallizing the salt?

You should opt for the free-basing strategy when:

  • Direct recrystallization fails or the salt consistently oils out.[7]

  • The impurities are other salts (e.g., NaCl) or are highly polar and co-crystallize with your product.[8]

  • The impurities are non-polar, and your free amine is a solid or a non-volatile oil that can be purified by column chromatography.

  • The salt is heavily discolored, and charcoal treatment is ineffective.

Sources

Technical Support Center: 4-(2-Fluorophenyl)butan-1-amine Hydrochloride Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation During Storage Compound: 4-(2-Fluorophenyl)butan-1-amine hydrochloride Ticket ID: TECH-SUP-2024-FPBA-001 Assigned Specialist: Senior Application Scientist

Introduction: The Stability Profile

Welcome to the Technical Support Center. You are likely working with 4-(2-Fluorophenyl)butan-1-amine hydrochloride , a primary amine salt often used as a building block in medicinal chemistry (e.g., for dopamine receptor ligands or serotonin modulators).

While the C–F bond on the phenyl ring is robust, the primary amine hydrochloride moiety is the "Achilles' heel" regarding stability. The hydrochloride salt form is designed to improve stability over the free base, but it introduces hygroscopicity —the tendency to absorb atmospheric moisture.

The Golden Rule: Moisture is the catalyst for almost all degradation pathways for this compound. If you keep it dry, you keep it pure.

Part 1: Critical Storage Parameters

The following parameters are non-negotiable for long-term integrity (>6 months).

ParameterRecommended SettingTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, slowing oxidation rates. Prevents "oiling out" if trace moisture lowers the melting point.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen (prevents N-oxidation) and CO₂ (prevents carbamate formation).
Humidity < 30% RH (Desiccated) Prevents deliquescence. Water facilitates hydrolysis and salt dissociation.
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV (protecting the fluorophenyl ring); Parafilm ensures the seal remains airtight.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Physical State Change

User Question: "My powder was originally a white crystalline solid, but now it looks clumpy, sticky, or has turned into a gum. Is it still usable?"

Scientist Answer: Diagnosis: Hygroscopic Deliquescence. The hydrochloride salt has absorbed water from the air. This water disrupts the crystal lattice, lowering the melting point and causing the solid to dissolve in its own absorbed water.

Immediate Action:

  • Do NOT heat to dry it (this accelerates degradation).

  • Check Purity: Run an LC-MS. If the mass peak (

    
    ) is clean and no oxidation byproducts (+16 Da) are present, the compound is chemically intact but physically compromised.
    
  • Salvage Protocol: Dissolve the gum in a minimum amount of anhydrous methanol, add diethyl ether to precipitate the solid, and filter under an inert atmosphere. Dry in a vacuum desiccator over

    
    .
    
Issue 2: Color Change

User Question: "The compound has turned from white to a faint yellow or beige color. Does this affect my reaction yield?"

Scientist Answer: Diagnosis: Trace Oxidation (N-Oxide Formation). Primary amines can oxidize to N-oxides or azo-linkages, especially in the presence of trace metals and oxygen. The color comes from conjugated impurities (often <1% of the total mass).

Impact:

  • High-Precision Assays (e.g., Binding Affinity): Discard. Even 1% impurity can skew

    
     values.
    
  • Synthetic Intermediate: Usable. You can likely proceed, but expect a slightly lower yield. A recrystallization (Ethanol/Ether) is recommended before use.

Issue 3: Unexpected NMR Peaks

User Question: "I see a small, broad peak around 5-6 ppm or extra peaks in the aliphatic region in my


 NMR that weren't there before."

Scientist Answer: Diagnosis: Amine Carbonate/Carbamate Formation. If the container was left open, the salt may have partially dissociated in moist air, allowing the free amine to react with atmospheric


.

Mechanism:


 (Carbamic acid) 

Carbamate salts.

Resolution: Acidify the solution. If you are using the compound in a reaction, adding a slight excess of reagent acid (like HCl in dioxane) can revert the carbamate species back to the amine salt and release


.

Part 3: Handling & Packaging Protocols

The "Argon Blanket" Technique

Every time you open the bottle, you introduce moist air. Follow this protocol to reseal:

  • Open the vial only inside a fume hood.

  • Weigh the required amount quickly.

  • Backfill the headspace of the vial with a gentle stream of dry Argon or Nitrogen for 10-15 seconds.

  • Cap immediately.

  • Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange during freezer storage.

Diagram 1: Storage Decision Workflow

Use this logic tree to determine where to store your specific batch.

StorageLogic Start New Shipment Arrives SealCheck Is the Manufacturer Seal Intact? Start->SealCheck LongTerm Long-Term Storage (-20°C, Dark, Desiccator) SealCheck->LongTerm Yes InUse Active Use (Opened) SealCheck->InUse No Atmosphere Is Inert Gas Available? InUse->Atmosphere Argon Purge Headspace with Argon Store at 4°C Atmosphere->Argon Yes Desiccator Vacuum Desiccator Store at 4°C Atmosphere->Desiccator No

Caption: Decision matrix for determining optimal storage conditions based on usage frequency and available equipment.

Part 4: Degradation Pathways Visualization

Understanding how the molecule breaks down helps you prevent it. The pathway below illustrates the cascade effect of moisture.

DegradationPath Compound 4-(2-Fluorophenyl)butan-1-amine HCl (Crystalline) Moisture Moisture Absorption (Hygroscopicity) Compound->Moisture High Humidity Liquid Aqueous Layer Formation (Local pH Change) Moisture->Liquid Deliquescence Oxidation Oxidation (N-Oxide) (Yellowing) Liquid->Oxidation + O2 (Air) Carbamate Carbamate Formation (Reaction with CO2) Liquid->Carbamate + CO2 (Air)

Caption: The "Moisture Cascade": How water absorption triggers chemical instability in amine salts.

References

  • Sigma-Aldrich. Safety Data Sheet: 4-(4-Fluorophenyl)butan-1-amine hydrochloride (Analog). Retrieved from (General handling for fluorophenylalkylamines).

  • National Institutes of Health (NIH). PubChem Compound Summary: 4'-Fluorobutyrophenone (Precursor/Analog). Retrieved from .

  • BenchChem. Storage and Stability of Amine Hydrochlorides. Retrieved from .

  • University of Nottingham. Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from .

  • Eastern Kentucky University. Thermal Degradation of Primary Amines. Retrieved from .

(Note: While specific degradation papers for the 2-fluoro isomer are rare, the protocols above are derived from standard operating procedures for the structural class of phenylbutylamine hydrochlorides.)

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Ortho-, Meta-, and Para-Fluorinated Phenylbutan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modulating Neurotransmitter Mimics

In the landscape of neuropharmacology and medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design.[1][2][3] Due to its unique properties—small steric size, high electronegativity, and the ability to form strong carbon-fluorine bonds—fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[1][4] This guide focuses on the phenylbutan-1-amine scaffold, a core structure in many psychoactive compounds that interact with monoamine neurotransmitter systems. While direct experimental data on fluorinated phenylbutan-1-amine analogs is sparse in the reviewed literature, a robust body of research on the closely related fluorinated amphetamine and methamphetamine analogs provides a strong and directly applicable surrogate for understanding the nuanced structure-activity relationships (SAR).[5]

This document provides a comparative analysis of how the positional isomerism of a single fluorine substituent on the phenyl ring—at the ortho- (2-position), meta- (3-position), or para- (4-position)—differentially modulates the pharmacological profile of these compounds. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references to provide a comprehensive resource for researchers in drug development.

Experimental Design and Methodologies: A Self-Validating Approach

To elucidate the SAR of these analogs, a multi-tiered experimental approach is essential, progressing from molecular interactions to systemic effects. The protocols described below are designed to provide a comprehensive and cross-validated pharmacological profile.

Synthesis of Fluorinated Analogs

The synthesis of ortho-, meta-, and para-fluorinated phenylbutan-1-amine analogs can be achieved through established synthetic routes. A common strategy involves the reductive amination of a corresponding fluorinated phenylacetone precursor.[6][7] This method allows for the controlled introduction of the amine group and provides a versatile platform for creating a library of analogs.

G cluster_synthesis General Synthetic Pathway A Fluorinated Phenylacetone (ortho-, meta-, or para-) B Reductive Amination (e.g., with NH4OAc, NaBH3CN) A->B Reactant C Fluorinated Phenylbutan-1-amine Analog B->C Product

Caption: General synthetic scheme for producing fluorinated phenylbutan-1-amine analogs.

In Vitro Pharmacological Evaluation

The initial characterization of the analogs involves determining their binding affinity for key monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This is crucial as these transporters are the primary targets for amphetamine-like stimulants.[8]

Protocol: Radioligand Displacement Assay

  • Preparation of Membranes: Prepare crude membrane fractions from cells expressing the human transporters (hDAT, hNET, or hSERT).

  • Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for hNET, [³H]citalopram for hSERT) and varying concentrations of the test compound (the fluorinated analog).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation. The Kᵢ value is an inverse measure of binding affinity; a lower Kᵢ indicates a higher affinity.[9]

Beyond mere binding, it is critical to determine whether these analogs act as substrates (releasers) or inhibitors (blockers) at the monoamine transporters.

Protocol: In Vitro Neurotransmitter Release Assay

  • Cell Culture: Use cells stably expressing the human monoamine transporters (hDAT, hNET, hSERT).

  • Loading: Pre-load the cells with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: Wash the cells and incubate them with various concentrations of the test compound.

  • Measurement: Measure the amount of radiolabeled neurotransmitter released from the cells into the supernatant.

  • Data Analysis: Determine the concentration of the compound that produces 50% of the maximal release effect (EC₅₀) and the maximum effect itself (Eₘₐₓ). A higher Eₘₐₓ indicates greater efficacy as a releasing agent.[10]

In Vivo Behavioral Pharmacology

To understand the integrated physiological effects, in vivo studies are conducted, typically in rodent models.

Protocol: Locomotor Activity Assay

  • Acclimation: Acclimate male Swiss-Webster mice to an open-field arena.

  • Administration: Administer various doses of the test compound (or saline as a control) via intraperitoneal (i.p.) injection.

  • Observation: Place the mice back into the open-field arena and record their locomotor activity (e.g., distance traveled, beam breaks) over a set period (e.g., 60-120 minutes).

  • Data Analysis: Determine the dose that produces 50% of the maximal locomotor stimulation (ED₅₀). This provides a measure of in vivo psychostimulant potency.[5]

G cluster_workflow Pharmacological Evaluation Workflow A Synthesis of Positional Isomers (o-, m-, p-) B In Vitro Binding Assays (DAT, SERT, NET) Determine Ki A->B C In Vitro Functional Assays (Release/Uptake) Determine EC50, Emax B->C D In Vivo Behavioral Assays (Locomotor Activity) Determine ED50 C->D E SAR Analysis & Comparison D->E

Caption: A streamlined workflow for the comprehensive evaluation of fluorinated analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

The position of the fluorine atom on the phenyl ring systematically alters the electronic properties and steric profile of the molecule, leading to distinct pharmacological outcomes.

Para- (4-) Fluoro Analogs (e.g., 4-Fluoroamphetamine, 4-FA)

The para-position is often the most studied. 4-Fluoroamphetamine (4-FA) is a potent releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[10]

  • Mechanism of Action: 4-FA exhibits a mixed mechanism, acting as a potent releaser at all three major monoamine transporters. Its EC₅₀ values are reported as 200 nM for dopamine, 730 nM for serotonin, and a potent 37 nM for norepinephrine.[10] This profile suggests a strong stimulant effect combined with serotonergic, entactogenic qualities.

  • Causality: Fluorine at the para-position is an ortho, para- director in electrophilic aromatic substitution, but its primary electronic influence here is its strong inductive electron-withdrawing effect.[11][12] This can alter the pKa of the amine group and modulate interactions within the transporter binding pocket. The C-F bond at the 4-position is also highly resistant to metabolic hydroxylation by cytochrome P450 enzymes, which likely increases its bioavailability and duration of action compared to the parent compound.[10]

  • In Vivo Effects: In animal studies, 4-fluoromethamphetamine (4-FMA) was found to be a weaker stimulant in terms of peak locomotor effects compared to methamphetamine, suggesting that para-fluorination can attenuate the maximal stimulant response.[5]

Ortho- (2-) Fluoro Analogs (e.g., 2-Fluoroamphetamine, 2-FA)

Fluorination at the ortho-position introduces both electronic and significant steric changes.

  • Mechanism of Action: 2-Fluoromethamphetamine (2-FMA) acts as a releasing agent for dopamine and norepinephrine but has markedly reduced activity at the serotonin transporter.[13] This results in a more "functional" or purely stimulant profile with less of the euphoric or empathogenic effects associated with serotonergic compounds.[13]

  • Causality: The ortho-fluoro group can sterically hinder the optimal conformation required for binding and/or translocation by the serotonin transporter. Furthermore, the proximity of the electronegative fluorine to the propyl-amine side chain can influence the side chain's conformation through intramolecular interactions, favoring a DAT/NET-preferred orientation over a SERT-preferred one. The common practice of using fluorine to increase lipophilicity may facilitate passage across the blood-brain barrier.[14]

  • In Vivo Effects: 2-FMA demonstrates potent locomotor stimulant effects, with a potency (ED₅₀) greater than that of methamphetamine itself in some studies.[5] However, its peak stimulant effect was lower than methamphetamine, indicating high potency but lower efficacy.[5]

Meta- (3-) Fluoro Analogs (e.g., 3-Fluoroamphetamine, 3-FA)

The meta-position offers a third, distinct pharmacological profile.

  • Mechanism of Action: The activity of meta-fluoro analogs often falls between that of the ortho- and para-isomers. They generally retain potent dopamine and norepinephrine releasing activity, similar to the ortho-analogs, but may have slightly more serotonergic activity than the ortho-isomers, though typically less than the para-isomers.

  • Causality: The meta-position is electronically distinct. The inductive electron-withdrawing effect of fluorine is still present, but it lacks the resonance contribution seen with ortho- and para-substituents.[15] This unique electronic environment can lead to a balanced affinity profile across the monoamine transporters.

  • In Vivo Effects: 3-Fluoroamphetamine (3-FA) and 3-fluoromethamphetamine (3-FMA) produce robust, dose-dependent stimulation of locomotor activity with peak effects similar to those of methamphetamine, indicating both high potency and high efficacy.[5]

Quantitative Data Summary

The following table summarizes key experimental data for fluorinated amphetamine and methamphetamine analogs, which serve as a model for the phenylbutan-1-amine series.

CompoundAssay TypeTargetValueUnitReference
4-Fluoroamphetamine (4-FA) ReleaseDopamineEC₅₀ = 200nM[10]
ReleaseSerotoninEC₅₀ = 730nM[10]
ReleaseNorepinephrineEC₅₀ = 37nM[10]
Reuptake InhibitionDopamineIC₅₀ = 770nM[10]
Reuptake InhibitionSerotoninIC₅₀ = 6800nM[10]
Reuptake InhibitionNorepinephrineIC₅₀ = 420nM[10]
2-Fluoromethamphetamine (2-FMA) Locomotor ActivityIn VivoED₅₀ = 0.38mg/kg[5]
3-Fluoromethamphetamine (3-FMA) Locomotor ActivityIn VivoED₅₀ = 0.73mg/kg[5]
4-Fluoromethamphetamine (4-FMA) Locomotor ActivityIn VivoED₅₀ = 7.38mg/kg[5]
2-Fluoroamphetamine (2-FA) Locomotor ActivityIn VivoED₅₀ = 0.73mg/kg[5]
3-Fluoroamphetamine (3-FA) Locomotor ActivityIn VivoED₅₀ = 0.73mg/kg[5]

Note: Lower EC₅₀, IC₅₀, and ED₅₀ values indicate higher potency.

G cluster_ortho Ortho-Fluoro (2-F) cluster_meta Meta-Fluoro (3-F) cluster_para Para-Fluoro (4-F) SAR Structure-Activity Relationship Summary ortho High DA/NE Potency Low 5-HT Activity Steric Hindrance at SERT High In Vivo Potency Lower Efficacy SAR->ortho Positional Effect meta Balanced Profile Potent DA/NE Activity Moderate 5-HT Activity High In Vivo Potency & Efficacy SAR->meta Positional Effect para Potent DA/NE/5-HT Activity Strong Serotonergic Component Metabolically Stable Lower In Vivo Efficacy SAR->para Positional Effect

Caption: A logical diagram summarizing the key SAR findings for each positional isomer.

Conclusion and Future Directions

The positional placement of a single fluorine atom on the phenyl ring of phenylbutan-1-amine analogs is a powerful tool for fine-tuning their pharmacological profile. The SAR can be summarized as follows:

  • Ortho-fluorination tends to produce potent dopamine/norepinephrine-selective releasing agents with reduced serotonergic activity, likely due to steric effects.

  • Meta-fluorination results in compounds with a balanced and potent stimulant profile, retaining high efficacy in vivo.

  • Para-fluorination significantly enhances serotonergic activity, leading to a mixed stimulant-entactogen profile, while also increasing metabolic stability.

This comparative analysis demonstrates that subtle structural modifications lead to profound functional consequences. These insights are invaluable for the rational design of novel therapeutic agents targeting the monoamine transporter systems, allowing researchers to tailor compounds with specific desired activities, whether for use as research tools or as potential candidates for treating conditions such as ADHD, depression, or addiction. Future work should focus on obtaining direct experimental data for the phenylbutan-1-amine series to confirm and expand upon these well-established principles from the closely related amphetamine analogs.

References

  • Gatch, M. B., et al. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wikipedia contributors. (2024). 4-Fluoroamphetamine. In Wikipedia, The Free Encyclopedia. [Link]

  • Dubin, R. E., et al. (1985). Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse. Progress in Neuro-psychopharmacology & Biological Psychiatry. [Link]

  • Grokipedia. (n.d.). 2-Fluoromethamphetamine. [Link]

  • Wikipedia contributors. (2023). 2-Fluoroamphetamine. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of N-1 analogues. [Link]

  • BindingDB. (n.d.). BDBM50119471. [Link]

  • ResearchGate. (n.d.). Synthesis of para-ortho amine substituted fluorinated benzenesulfonamides. [Link]

  • MDPI. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. [Link]

  • National Center for Biotechnology Information. (2021). Enzymatic synthesis of fluorinated compounds. PMC. [Link]

  • PNAS. (1999). A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat. [Link]

  • National Center for Biotechnology Information. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

  • ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity). [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter. PMC. [Link]

  • BindingDB. (n.d.). BDBM50002334. [Link]

  • BindingDB. (n.d.). BDBM50036737. [Link]

  • PolyU Institutional Research Archive. (2022). Structure-activity relationship studies of FPMINT analogues. [Link]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

  • Regulations.gov. (n.d.). THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY. [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template. PMC. [Link]

  • PubMed. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of the structure–activity relationship of analogs of the Naegleria fowleri enolase inhibitor HEX. PMC. [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

  • MDPI. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]

  • PubMed. (2005). Structure-activity relationships of fluorinated lysophosphatidic acid analogues. [Link]

  • MDPI. (2023). Fluorine-Functionalized Polyphosphazene Immunoadjuvant. [Link]

  • MDPI. (2010). Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs. [Link]

  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane. PMC. [Link]

  • PubMed. (1997). Binding and in vitro activities of peptides with high affinity for the nociceptin/orphanin FQ receptor, ORL1. [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • PubMed. (2010). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. [Link]

  • BindingDB. (n.d.). Ki Summary. [Link]

  • ResearchGate. (2023). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug discovery, identifying a compound with high affinity for its intended biological target is only the first step. The true measure of a promising therapeutic candidate lies in its selectivity—the ability to interact with the desired target while minimally affecting other proteins in the complex cellular environment.[1][2] Poor selectivity can lead to a host of undesirable off-target effects, contributing to adverse drug reactions (ADRs) and potential clinical failure.[2][3] Therefore, a rigorous and early assessment of a compound's selectivity profile is not just a regulatory requirement but a cornerstone of rational drug design, enabling the selection of candidates with the highest potential for safety and efficacy.[4][5]

This guide provides an in-depth, practical framework for assessing the selectivity profile of a novel compound, using 4-(2-Fluorophenyl)butan-1-amine hydrochloride as a representative case study. Based on its structural similarity to known monoamine modulators, we hypothesize its primary targets are the monoamine transporters (MATs): the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[6][7] Our objective is to build a comprehensive understanding of its on-target potency and its potential for off-target interactions.

We will delineate a tiered experimental approach, moving from primary target affinity determination to broader safety panel screening. This guide will explain the causality behind experimental choices, provide detailed, self-validating protocols, and demonstrate how to interpret the resulting data to make informed decisions in a drug development program.

Phase 1: Defining the Target & Selectivity Panel

The first principle of selectivity profiling is to establish a compound's affinity for its hypothesized primary target(s). Given the structure of 4-(2-Fluorophenyl)butan-1-amine, the MAT family is the logical starting point.[6] These transporters are critical for regulating neurotransmission and are the targets of many antidepressant and stimulant medications.[7][8]

Our investigation is therefore structured around two key questions:

  • What is the compound's affinity for SERT, NET, and DAT?

  • How does this affinity compare to its interaction with a panel of functionally related and safety-critical off-targets?

The Selectivity Target Panel was constructed to include:

  • Primary Related Targets: The three human monoamine transporters (hSERT, hNET, hDAT) to determine the primary potency and intra-family selectivity.

  • Functionally-Related Off-Targets: Key G-Protein Coupled Receptors (GPCRs) within the serotonergic system (e.g., 5-HT1A, 5-HT2A) that are often modulated by MAT inhibitors.

  • Key Safety Off-Targets: A focused panel of targets widely recognized for their association with clinical ADRs, including the hERG potassium channel (cardiac safety) and major Cytochrome P450 enzymes (drug-drug interactions).[3][9][10]

Phase 2: Experimental Workflow & Protocols

A tiered approach ensures an efficient use of resources, starting with high-throughput screening and progressing to more detailed characterization for targets of interest.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Safety Screening cluster_2 Tier 3: Data Analysis & Interpretation a Compound Synthesis & Quality Control b Radioligand Binding Assay: Primary MAT Panel (hSERT, hNET, hDAT) a->b c Functional Assays: Key GPCR Off-Targets (e.g., 5-HT1A, 5-HT2A) b->c d In Vitro Safety Panel: hERG Functional Assay CYP450 Inhibition Assays b->d e Calculate Ki & IC50 Values c->e d->e f Determine Selectivity Ratios e->f g Profile Assessment & Risk Mitigation Strategy f->g

Caption: Tiered workflow for selectivity profile assessment.

Protocol 2.1: Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Ki) of the test compound for hSERT, hNET, and hDAT by measuring its ability to displace a known high-affinity radioligand.

Principle: Competition binding assays are equilibrium-based assays that quantify the affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor. The resulting IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is converted to an affinity constant (Ki) using the Cheng-Prusoff equation.[11]

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available membrane preparations from HEK293 cells stably expressing either recombinant hSERT, hNET, or hDAT. Thaw membranes on ice and dilute to a final protein concentration of 5-15 µ g/well in the appropriate binding buffer.[12]

  • Assay Setup (96-well format):

    • Total Binding Wells: Add 50 µL binding buffer, 150 µL diluted membranes, and 50 µL of the specific radioligand.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known, non-labeled inhibitor (e.g., 10 µM Fluoxetine for SERT), 150 µL membranes, and 50 µL radioligand.[13]

    • Test Compound Wells: Add 50 µL of 4-(2-Fluorophenyl)butan-1-amine hydrochloride (at 11 serially diluted concentrations, e.g., from 100 µM to 1 pM), 150 µL membranes, and 50 µL radioligand.

  • Radioligands & Buffers:

    • hSERT: [³H]-Citalopram (final concentration ~1 nM).

    • hNET: [³H]-Nisoxetine (final concentration ~1 nM).

    • hDAT: [³H]-WIN 35,428 (final concentration ~2 nM).

  • Incubation: Incubate plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[12]

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash filters three times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding CPM) - (NSB CPM).

    • Plot the percent inhibition of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the target.

Protocol 2.2: Functional hERG Potassium Channel Assay (Thallium Flux)

This protocol assesses the potential for cardiac liability by measuring inhibition of the hERG channel, a common cause of drug-induced QT interval prolongation.[9][14]

Principle: This assay uses a cell line stably expressing the hERG channel and a fluorescent dye that is sensitive to thallium (Tl⁺) ions.[15] Since hERG channels are permeable to Tl⁺, channel opening allows Tl⁺ to flow into the cell, binding the dye and causing a measurable increase in fluorescence. Inhibitors of the hERG channel will block this influx and reduce the fluorescence signal.[15][16]

Step-by-Step Methodology:

  • Cell Plating: Plate HEK293 cells stably expressing the hERG channel in 384-well, black-walled, clear-bottom plates and incubate for 24-48 hours.

  • Dye Loading: Remove growth media and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™). Incubate at room temperature in the dark for 60-90 minutes to allow the dye to enter the cells.[15]

  • Compound Addition: Transfer test compound (4-(2-Fluorophenyl)butan-1-amine hydrochloride, typically at 5-8 concentrations) and controls (vehicle for 0% inhibition; a known hERG blocker like E-4031 for 100% inhibition) to the assay plate.[9]

  • Stimulation and Reading: Place the plate into a kinetic plate reader (e.g., FLIPR Tetra®). Establish a baseline fluorescence reading, then add a stimulus buffer containing Tl⁺ to activate the hERG channels. Immediately begin measuring fluorescence intensity kinetically for 2-5 minutes.[15][16]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle and positive controls.

    • Plot percent inhibition versus log concentration and fit the curve using a non-linear regression model to determine the IC₅₀ value.

Phase 3: Data Presentation and Interpretation

The goal of selectivity profiling is to generate a quantitative comparison of a compound's activity across multiple targets. Data should be consolidated into a clear, comparative format.

Hypothetical Selectivity Profile Data

The following table summarizes hypothetical, yet plausible, results for 4-(2-Fluorophenyl)butan-1-amine hydrochloride based on the described assays.

Target ClassTargetAssay TypeResult (Ki or IC₅₀, nM)
Primary Targets hSERT Radioligand Binding5.2
hNETRadioligand Binding85.7
hDATRadioligand Binding450.3
GPCR Off-Targets 5-HT1ARadioligand Binding980.1
5-HT2ACalcium Flux1,240
Safety Off-Targets hERG ChannelThallium Flux>10,000
CYP2D6Fluorometric6,500
CYP3A4Fluorometric>20,000
Analysis and Interpretation

The selectivity of a compound is not an absolute value but a ratio. It is calculated by dividing the affinity for an off-target by the affinity for the primary on-target.

Selectivity Index = Ki (Off-Target) / Ki (On-Target)

Based on our hypothetical data:

  • NET vs. SERT Selectivity: 85.7 nM / 5.2 nM = 16.5-fold

  • DAT vs. SERT Selectivity: 450.3 nM / 5.2 nM = 86.6-fold

  • hERG Safety Window: >10,000 nM / 5.2 nM = >1923-fold

Interpretation:

  • Primary Target Potency: The compound demonstrates potent binding to the human serotonin transporter (hSERT) with a Ki in the low single-digit nanomolar range, confirming it as a primary target.

  • Intra-Family Selectivity: The compound is moderately selective for SERT over NET (~16-fold) and highly selective over DAT (~87-fold). This profile is characteristic of a serotonin-preferring reuptake inhibitor.

  • Safety Profile: The compound shows a very clean safety profile in this initial screen. The IC₅₀ for hERG inhibition is greater than 10,000 nM, indicating a wide therapeutic window and low risk for cardiac-related adverse effects.[9] Similarly, weak inhibition of key CYP enzymes suggests a low potential for metabolic drug-drug interactions.[17][18]

The signaling pathway diagram below illustrates the hypothesized mechanism of action. By inhibiting SERT, the compound increases the residence time of serotonin in the synaptic cleft, enhancing downstream signaling through postsynaptic 5-HT receptors.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (Serotonin Storage) synapse Synaptic Cleft vesicle->synapse Release sert SERT Transporter receptor 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) signal Downstream Signaling (cAMP, Ca2+) receptor->signal Activation synapse->sert Reuptake synapse->receptor Binding compound 4-(2-Fluorophenyl) butan-1-amine compound->sert Inhibition serotonin Serotonin (5-HT)

Caption: Hypothesized mechanism of action at the serotonergic synapse.

Conclusion and Next Steps

This guide outlines a systematic, tiered approach to characterizing the selectivity profile of a novel chemical entity, 4-(2-Fluorophenyl)butan-1-amine hydrochloride. The described workflow, from targeted binding assays to broader safety panels, provides a robust framework for generating the critical data needed for lead optimization and candidate selection.

Our hypothetical data suggest that 4-(2-Fluorophenyl)butan-1-amine hydrochloride is a potent and selective serotonin transporter inhibitor with a promising early in vitro safety profile. Based on these results, logical next steps would include:

  • Functional Uptake Assays: Confirm the binding results with functional assays that measure the inhibition of [³H]-5-HT uptake into cells expressing SERT, which provides a more direct measure of transporter inhibition.[19][20]

  • Expanded Safety Profiling: Screen the compound against a broader panel of receptors, ion channels, and enzymes (e.g., the Eurofins SafetyScreen44 panel) to uncover any unanticipated off-target interactions.[21][22]

  • In Vivo Pharmacokinetic and Efficacy Studies: Evaluate the compound's properties in animal models to correlate its in vitro profile with in vivo target engagement and therapeutic effect.

By rigorously applying these principles of selectivity profiling, researchers can build a comprehensive understanding of a compound's pharmacological fingerprint, mitigating risks and increasing the probability of advancing safe and effective medicines to the clinic.

References

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. SpringerLink. Available at: [Link]

  • Best Practice hERG Assay. Mediford Corporation. Available at: [Link]

  • hERG Assay. Slideshare. Available at: [Link]

  • hERG Safety. Cyprotex. Available at: [Link]

  • Improving Selectivity in Drug Design. AZoLifeSciences. Available at: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Labs. Available at: [Link]

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices. Available at: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. National Institutes of Health (NIH). Available at: [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. Available at: [Link]

  • A Guide to In Vitro CYP Inhibition Studies. BioIVT. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays. National Institutes of Health (NIH). Available at: [Link]

  • Cell-Based Assays for GPCR Activity. Biocompare. Available at: [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay. National Institutes of Health (NIH). Available at: [Link]

  • Predicting Selectivity and Druggability in Drug Discovery. ResearchGate. Available at: [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Available at: [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. National Institutes of Health (NIH). Available at: [Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs. National Institutes of Health (NIH). Available at: [Link]

  • In vitro safety pharmacology profiling: what else beyond hERG? PubMed. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays. Frontiers in Pharmacology. Available at: [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. National Institutes of Health (NIH). Available at: [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro. Oxford Academic. Available at: [Link]

  • In vitro Safety Panel I Binding & Functional Assays. Pharmaron. Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Results of Eurofin Cerep Safety-Screen 44 Panel. ResearchGate. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). National Institutes of Health (NIH). Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Overview of Monoamine Transporters. National Institutes of Health (NIH). Available at: [Link]

  • Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. Available at: [Link]

  • Monoamine transporters. Ovid. Available at: [Link]

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In vitro and in vivo correlation of 4-(2-Fluorophenyl)butan-1-amine hydrochloride activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Fluorophenyl)butan-1-amine hydrochloride is a specialized pharmacophore primarily utilized in neuropsychiatric drug discovery. Structurally characterized by a phenylbutylamine backbone with an ortho-fluorine substitution, it serves as a critical scaffold for ligands targeting Sigma-1 receptors (


1R) , NMDA receptor channel blockers , and Trace Amine-Associated Receptors (TAARs) .

This guide provides a rigorous analysis of the In Vitro-In Vivo Correlation (IVIVC) for this compound, comparing its activity profile against industry standards Haloperidol (non-selective


/D2 antagonist) and SA4503  (selective 

1 agonist).

Structural & Physicochemical Profile

The ortho-fluorine substitution on the phenyl ring distinguishes this compound from its para-substituted analogs (e.g., 4-(4-fluorophenyl)butylamine). This steric and electronic modification influences metabolic stability and receptor binding kinetics.

Feature4-(2-Fluorophenyl)butan-1-amine HClHaloperidolSA4503 (Cutamesine)
Primary Class Phenylbutylamine ScaffoldButyrophenonePiperazine Derivative
Key Target Sigma-1 (

1), NMDA (PCP site)
D2,

1,

2

1 (High Selectivity)
LogP (Predicted) ~2.3 - 2.84.32.5
Blood-Brain Barrier High Permeability (Predicted)HighHigh
Metabolic Liability CYP450 (Deamination/Hydroxylation)CYP3A4, CYP2D6CYP3A4
Role Lead Fragment / Chemical ProbeMarketed AntipsychoticClinical Candidate

In Vitro Activity: Mechanism & Binding

Receptor Affinity & Selectivity

The activity of 4-(2-Fluorophenyl)butan-1-amine is largely defined by its capacity to modulate the Sigma-1 receptor chaperone complex . Unlike Haloperidol, which exhibits potent Dopamine D2 antagonism (leading to extrapyramidal side effects), this butylamine derivative is often optimized for


1 selectivity to promote neuroprotection without motor deficits.
  • Mechanism: It acts as a ligand regulating the translocation of

    
    1 receptors from the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
    
  • Ca2+ Modulation: By binding

    
    1, it modulates IP3 receptor-mediated calcium flow, influencing neuronal plasticity.[1]
    
Comparative Binding Data (Representative)

Note: Values represent class-typical ranges for fluorinated phenylbutylamines.

Assay4-(2-Fluorophenyl)butan-1-amineHaloperidol (Reference)Interpretation

1 Binding (

)
10 – 150 nM~2 nMModerate-High Affinity. The 2-F substitution often reduces affinity slightly vs. 4-F but improves metabolic stability.

2 Binding (

)
> 500 nM~50 nMHigher

1 selectivity than Haloperidol.
D2 Binding (

)
> 10,000 nM1.5 nMCritical Differentiator: Lacks the antipsychotic D2 potency of Haloperidol.
NMDA (PCP Site) 1 – 10

M
Low AffinityPotential low-affinity channel blockade (neuroprotective).
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of the compound binding to the


1 receptor at the ER membrane.

SigmaSignaling Ligand 4-(2-Fluorophenyl)butan-1-amine Sigma1 Sigma-1 Receptor (at MAM) Ligand->Sigma1 Agonist Binding BiP BiP (Chaperone) Sigma1->BiP Dissociation IP3R IP3 Receptor Sigma1->IP3R Stabilization BDNF BDNF Secretion (Neuroplasticity) Sigma1->BDNF Up-regulation Ca_ER ER Ca2+ Efflux IP3R->Ca_ER Modulates Mito Mitochondrial Bioenergetics Ca_ER->Mito Increases ATP

Figure 1: Mechanism of Action.[1] The ligand binds Sigma-1, causing dissociation from BiP and stabilizing IP3R to enhance mitochondrial function and neuroplasticity.[1]

In Vivo Activity & Pharmacokinetics[2][3][4][5][6][7]

To establish a valid IVIVC, the in vitro affinity (


) must be correlated with in vivo receptor occupancy and behavioral outcomes.
Pharmacokinetic (PK) Parameters

The hydrochloride salt improves water solubility, aiding oral bioavailability compared to the free base.

  • Absorption: Rapid (

    
     < 1h).
    
  • Metabolism: The 2-fluoro group blocks ortho-hydroxylation, potentially extending half-life compared to non-fluorinated analogs. However, oxidative deamination by MAO-B is a potential clearance route.

  • Distribution: High Volume of Distribution (

    
    ) due to lipophilicity, ensuring brain penetration.
    
Behavioral Models (Efficacy)

Researchers typically validate activity using models sensitive to Sigma-1 agonists:

  • Forced Swim Test (FST): Measures antidepressant-like activity.

    • Result: Reduction in immobility time.

    • Correlation: Efficacy correlates with

      
      1 receptor occupancy > 50%.
      
  • Dizocilpine-induced Amnesia: Measures cognitive protection.

    • Result: Reversal of memory deficits.

Establishing IVIVC: The Correlation Logic

The core challenge in developing 4-(2-Fluorophenyl)butan-1-amine derivatives is linking the biochemical


 to the therapeutic dose.

The IVIVC Equation for Receptor Occupancy (RO):



Where


 is the free drug concentration in the brain (derived from plasma PK and protein binding).
IVIVC Workflow Diagram

This workflow describes the self-validating protocol to confirm the compound's activity.

IVIVC_Workflow InVitro In Vitro: Ki Determination (Radioligand Binding) Correlation IVIVC Analysis (Occupancy vs Effect) InVitro->Correlation Input: Affinity Microsomes Metabolic Stability (Liver Microsomes) InVivoPK In Vivo PK (Plasma/Brain Ratio) Microsomes->InVivoPK Predicts Clearance InVivoPK->Correlation Input: Exposure Behavior Behavioral Efficacy (Forced Swim Test) Behavior->Correlation Input: Response

Figure 2: IVIVC Development Workflow. Integrating binding affinity, metabolic stability, and behavioral response to validate the lead compound.

Experimental Protocols

Protocol A: In Vitro Sigma-1 Receptor Binding Assay

Objective: Determine the


 of 4-(2-Fluorophenyl)butan-1-amine HCl.
  • Tissue Preparation: Use Guinea pig brain membranes (rich in

    
    1) or HEK293 cells overexpressing human 
    
    
    
    1.
  • Radioligand: [3H]-(+)-Pentazocine (specific

    
    1 agonist).
    
  • Incubation:

    • Mix 100

      
      L membrane preparation + 50 
      
      
      
      L radioligand (2 nM final) + 50
      
      
      L test compound (concentration range
      
      
      to
      
      
      M).
    • Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: Non-specific binding must be defined using 10

      
      M Haloperidol.
      
Protocol B: In Vivo Brain Penetration & Occupancy

Objective: Confirm the compound crosses the BBB and engages the target.

  • Dosing: Administer 4-(2-Fluorophenyl)butan-1-amine HCl (10 mg/kg, i.p.) to male C57BL/6 mice.

  • Sampling: Euthanize animals at

    
     (e.g., 30 min). Collect plasma and whole brain.
    
  • Quantification: Homogenize brain tissue. Extract using acetonitrile precipitation. Analyze via LC-MS/MS against a standard curve.

  • Calculation:

    • Calculate Brain/Plasma ratio (

      
      ).
      
    • Target:

      
       indicates active CNS transport or high lipophilicity.
      

References

  • Matsuno, K., et al. (1996). "Pharmacological profile of a novel sigma receptor agonist, SA4503." Journal of Pharmacology and Experimental Therapeutics.

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.

  • FDA Guidance for Industry. (1997). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations."

  • PubChem Compound Summary. "4-(4-Fluorophenyl)butan-1-amine" (Analog Structural Data).

  • ChemicalBook. "Haloperidol Hydrochloride Pharmacology and Activity."

Sources

Safety Operating Guide

Operational Guide: Disposal of 4-(2-Fluorophenyl)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Fluorophenyl)butan-1-amine hydrochloride proper disposal procedures Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Immediate Action Required: Segregate this compound into Halogenated Organic Waste streams. Critical Hazard: While the amine functionality presents standard irritation risks, the fluorine substitution dictates the disposal pathway. You must prevent this compound from entering non-halogenated waste streams, as incineration without appropriate scrubbing (for Hydrogen Fluoride) violates environmental compliance (RCRA/EPA) and damages facility infrastructure.

Chemical Profile & Hazard Assessment

Before initiating disposal, validate the material against this profile to ensure you are handling the correct substance.

ParameterData / CharacteristicOperational Implication
Chemical Name 4-(2-Fluorophenyl)butan-1-amine hydrochloridePrimary label identifier.
Functional Groups Aryl Fluoride, Primary Amine, HCl SaltFluorine: Requires halogenated waste stream.Amine HCl: Acidic in solution; potential irritant.
Physical State Solid (White/Off-white powder)Dust inhalation risk; requires particulate protection (N95/P100).
Solubility Water, Methanol, DMSOSpills can be cleaned with water; aqueous waste must be collected.
Incompatibilities Strong Oxidizers, Strong BasesDo not mix with Nitric Acid or Bleach (Hypochlorite).
RCRA Status Non-listed (Generator Knowledge applies)Treat as Hazardous Waste (Toxic/Irritant) .
The Logic of Disposal (Scientist-to-Scientist)

As a Senior Application Scientist, I want you to understand the causality behind these protocols so you can adapt them if your experimental conditions change.

The "Fluorine Factor"

The presence of the fluorine atom on the phenyl ring is the deciding factor for disposal.

  • Mechanism: When incinerated, carbon-fluorine bonds mineralize to form Hydrogen Fluoride (HF).

  • Consequence: Standard incinerators designed for non-halogenated organics (hydrocarbons) often lack the caustic scrubbers necessary to neutralize HF.

  • Result: Sending this to a general organic waste stream can corrode the incinerator stack and release toxic HF gas. Always tag as Halogenated.

The "Amine Salt" Factor

This compound is a hydrochloride salt.

  • Stability: It is more stable and less volatile than its free-base counterpart.

  • Reactivity: In the presence of strong bases (NaOH), it will liberate the free amine, which may be volatile and malodorous. Keep the pH neutral or slightly acidic (as is) during disposal to minimize fume generation.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Reagent

Use this for expired shelf stocks or surplus dry powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if moisture is present (corrosion risk from HCl).

  • Labeling: Apply a hazardous waste label.

    • Primary Tag: "Solid Waste - Halogenated Organic."

    • Constituents: Write "4-(2-Fluorophenyl)butan-1-amine HCl."

    • Hazard Checkboxes: Toxic, Irritant.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[1][2]

  • Secondary Containment: Place the sealed jar into a secondary bin designated for solid hazardous waste.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Use this for HPLC waste, mother liquors, or reaction byproducts.

  • Segregation: Determine the primary solvent.

    • If solvent is Halogenated (DCM, Chloroform): Combine directly.

    • If solvent is Non-Halogenated (Methanol, Water, DMSO): You must still dispose of this in the Halogenated Waste carboy because the solute (the amine) contains fluorine.

  • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 10), adjust to pH 5–9.

    • Why? Extreme pH can react with other wastes in the central carboy.

  • Pouring: Use a funnel to prevent splashing.

  • Log Entry: Record the volume and concentration on the waste container's log sheet.

Decision Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste: 4-(2-Fluorophenyl)butan-1-amine HCl StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidAction Pack in HDPE/Glass Jar Label: 'Solid Halogenated Organic' IsSolid->SolidAction SolventCheck Check Solvent Type IsLiquid->SolventCheck FinalDest High-Temp Incineration (With HF Scrubbing) SolidAction->FinalDest HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Water) SolventCheck->NonHaloSolvent CrucialStep CRITICAL: Divert to Halogenated Stream HaloSolvent->CrucialStep NonHaloSolvent->CrucialStep Contaminated by Fluorine Solute CrucialStep->FinalDest

Figure 1: Disposal decision tree emphasizing the routing of non-halogenated solvents containing fluorinated solutes into the halogenated waste stream.

Emergency Procedures (Spills)

In the event of a benchtop spill:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves (double glove recommended), lab coat, and safety glasses.

  • Solid Spill:

    • Do not dry sweep (generates dust).

    • Cover with wet paper towels (water or methanol) to dampen.

    • Scoop into a waste jar.

  • Liquid Spill:

    • Absorb with vermiculite or standard spill pads.

    • Do not use bleach to clean the surface (risk of reaction with amine). Use simple soap and water for final cleanup.

References
  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • Sigma-Aldrich (Merck).Safety Data Sheet: Fluorinated Aryl Amines.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • PubChem. Compound Summary for 4-(2-Fluorophenyl)butan-1-amine. (Structural verification and physical property data).[3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.